molecular formula C10H11NO2 B1235387 Tuberin CAS No. 2501-37-3

Tuberin

Numéro de catalogue: B1235387
Numéro CAS: 2501-37-3
Poids moléculaire: 177.20 g/mol
Clé InChI: SZCZSKMCTGEJKI-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tuberin, also known as TSC2, is a critical tumor suppressor protein encoded by the TSC2 gene on chromosome 16p13.3 . It functions as a key integrator of cellular signals, regulating cell growth, proliferation, and size by forming a complex with hamartin (the product of the TSC1 gene) . The primary mechanism of action for the this compound-hamartin complex is the inhibition of the mechanistic target of rapamycin (mTOR) pathway . This compound acts as a GTPase-activating protein (GAP) for the small GTPase Rheb, converting it to its inactive GDP-bound form and thereby suppressing mTOR Complex 1 (mTORC1) signaling . This regulation is essential for controlling protein synthesis and cell cycle progression. Beyond its role in mTOR signaling, this compound independently regulates the cell cycle at multiple points. It binds to and stabilizes the cyclin-dependent kinase inhibitor p27, promoting its nuclear localization and inhibiting the G1/S phase transition . Furthermore, this compound directly interacts with Cyclin B1 at the G2/M transition, influencing its subcellular localization and regulating the timing of mitotic entry . Mutations in the TSC2 gene lead to hyperactivation of the mTOR pathway and are a well-characterized cause of Tuberous Sclerosis Complex (TSC), an autosomal dominant disorder associated with benign tumor formation in multiple organs and neurological manifestations . Consequently, this compound is a protein of significant research value in studying oncogenesis, cell cycle control, neurodevelopmental disorders, and metabolic signaling pathways . Investigators utilize this compound-specific reagents to explore the intricacies of these processes and to develop targeted therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2501-37-3

Formule moléculaire

C10H11NO2

Poids moléculaire

177.20 g/mol

Nom IUPAC

N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+

Clé InChI

SZCZSKMCTGEJKI-VOTSOKGWSA-N

SMILES

COC1=CC=C(C=C1)C=CNC=O

SMILES isomérique

COC1=CC=C(C=C1)/C=C/NC=O

SMILES canonique

COC1=CC=C(C=C1)C=CNC=O

Autres numéros CAS

53643-53-1
2501-37-3

Synonymes

tuberin
tuberous sclerosis 2 protein
tuberous sclerosis complex 2 protein

Origine du produit

United States

Molecular Architecture and Structural Biology of the Tuberin Tsc2 Protein

Primary Structure Elucidation and Sequence Conservation Analysis of Tuberin (TSC2) Orthologs

The primary structure of human this compound was elucidated through cDNA sequencing. wikipedia.org Analysis of this compound orthologs across various species reveals a notable degree of sequence conservation, particularly within key functional domains. While mammalian orthologs, such as those in Rattus norvegicus (rat) and Mus musculus (mouse), exhibit very high similarity to the human sequence, the conservation is less pronounced in more distantly related organisms like Danio rerio (zebrafish), Drosophila melanogaster (fruit fly), and Schizosaccharomyces pombe (fission yeast). nih.gov This suggests that while the core functions of this compound are evolutionarily conserved, there has been divergence in certain regions of the protein. nih.gov Bioinformatic studies have been instrumental in comparing the structural and functional elements of TSC1 and TSC2 across these model organisms. nih.govresearchgate.net

Table 1: Sequence Identity of this compound (TSC2) Orthologs Compared to Human TSC2

Organism Common Name Sequence Identity to Human TSC2
Mus musculus Mouse High
Rattus norvegicus Rat High
Drosophila melanogaster Fruit Fly Moderate
Danio rerio Zebrafish Moderate
Schizosaccharomyces pombe Fission Yeast Low

Domain Organization and Functional Assignment within this compound (TSC2)

This compound's large size accommodates several distinct functional domains that are crucial for its regulatory role. These domains mediate protein-protein interactions and possess catalytic activity. researchgate.netnih.gov

GTPase-Activating Protein (GAP) Domain Chemistry and Structure

Located near the C-terminus of this compound (approximately residues 1517-1674), the GTPase-Activating Protein (GAP) domain is the catalytic core of the protein. researchgate.net This domain is structurally homologous to Rap1-GAP. nih.gov Its primary function is to stimulate the intrinsic GTP hydrolysis of the small GTPase Rheb (Ras homolog enriched in brain). nih.govnih.govresearchgate.net By converting Rheb from its active GTP-bound state to an inactive GDP-bound state, the TSC complex effectively inhibits mTORC1 signaling. nih.govresearchgate.net

The catalytic mechanism of the TSC2 GAP domain is distinct from that of Ras-GAP, as it lacks the canonical "arginine finger." Instead, it employs a novel "asparagine thumb" mechanism. nih.govresearchgate.netescholarship.org Structural and biochemical analyses have identified a key asparagine residue (Asn1643 in human this compound) that is crucial for catalysis. researchgate.netescholarship.org This asparagine thumb is thought to stabilize the transition state of GTP hydrolysis within the active site of Rheb. escholarship.org Molecular dynamics simulations and crystal structures of the GAP domain have provided detailed insights into the key active site residues, including the importance of Rheb's Tyr35 in the interaction with TSC2. nih.govresearchgate.net Pathogenic mutations within the GAP domain often lead to a loss of its catalytic function, resulting in the hyperactivation of mTORC1. researchgate.net

Coiled-Coil Motifs and Their Role in Intermolecular Chemical Interactions

This compound contains two predicted coiled-coil domains (residues 346-371 and 1008-1021). researchgate.netresearchgate.net These motifs are alpha-helical structures that mediate protein-protein interactions. The N-terminal coiled-coil domain (346-371) is particularly important as it is a key site for the interaction with Hamartin (TSC1). oup.comresearchgate.net The formation of the TSC1-TSC2 heterodimer is essential for the stability and function of the complex, as TSC1 protects TSC2 from degradation. wikipedia.org The interaction between the coiled-coil domain of this compound and Hamartin is a critical determinant of the assembly of the entire TSC protein complex. oup.comresearchgate.net

Other Predicted Structural Elements and Their Biochemical Significance

Beyond the major domains, this compound's primary structure includes other notable elements. A leucine (B10760876) zipper region has been identified near the N-terminus (residues 81-98). researchgate.net Leucine zippers are a type of coiled-coil motif and may contribute to protein dimerization or other protein-protein interactions. Additionally, a calmodulin-binding domain has been identified in the C-terminal region of this compound (residues 1740-1755). nih.gov This domain is capable of forming a basic amphipathic helix that binds to calmodulin in a calcium-dependent manner, suggesting a potential regulatory role for calcium signaling in this compound function. nih.gov

Table 2: Key Structural and Functional Domains of Human this compound (TSC2)

Domain/Region Approximate Amino Acid Position Function
Leucine Zipper 81-98 Potential protein-protein interactions
Coiled-Coil Domain 1 346-371 Interaction with TSC1 (Hamartin)
HEAT Repeat Domain N-terminus Interaction with TSC1, structural scaffold
Coiled-Coil Domain 2 1008-1021 Protein-protein interactions
GTPase-Activating Protein (GAP) Domain 1517-1674 Catalytic activity towards Rheb
Calmodulin-Binding Domain 1740-1755 Calcium-dependent regulation

High-Resolution Structural Determination of this compound (TSC2)

While the high-resolution crystal structure of the full-length this compound protein has been challenging to obtain due to its size and flexibility, significant progress has been made in determining the structures of its individual domains and the entire TSC complex. The crystal structure of the catalytic GAP domain of TSC2 has been solved, providing mechanistic insights into its function. nih.govresearchgate.netconsensus.app Furthermore, the structure of the N-terminal HEAT repeat domain has been determined, revealing the basis of its interaction with TSC1. nih.govsemanticscholar.org

More recently, single-particle cryo-electron microscopy (cryo-EM) has been employed to determine the near-atomic resolution structure of the entire human TSC complex, revealing an elongated, arch-shaped architecture. nih.govescholarship.orgrcsb.org These studies have shown that the complex has a 2:2:1 stoichiometry of TSC1, TSC2, and TBC1D7, with the two TSC2 GAP domains symmetrically positioned within the core of the complex. escholarship.orgrcsb.org This structural framework provides a detailed understanding of how this compound is assembled within the TSC complex and how it is poised to interact with its substrate, Rheb. nih.gov

X-ray Crystallography Applications for this compound (TSC2) Domains

Due to the large size and inherent flexibility of the full-length this compound protein, X-ray crystallography has been most successfully applied to determine the high-resolution structures of its individual, stable domains. This approach has provided critical insights into the protein's assembly and catalytic function.

Researchers have successfully crystallized and determined the structure of the N-terminal domain (residues 1-418) of this compound from the thermophilic fungus Chaetomium thermophilum, a homolog of the human protein. ntu.edu.sgwikipedia.org The structure revealed that this domain adopts an α-solenoid fold composed of 19 α-helices arranged in nine HEAT (Huntingtin, Elongation factor 3, protein phosphatase 2A, TOR1) repeats. wikipedia.org This HEAT repeat domain is crucial for the formation of the TSC complex, as it mediates the direct interaction with the C-terminal coiled-coil domain of the TSC1 protein, Hamartin. ntu.edu.sg The crystallographic data served as a template to generate a homology model of the human this compound N-terminus, providing a structural basis for understanding how pathogenic mutations in this region can disrupt TSC complex formation and lead to disease. ntu.edu.sgwikipedia.org

Another key domain of this compound that has been structurally characterized by X-ray crystallography is the GTPase-activating protein (GAP) domain. nih.govnih.gov The crystal structure of the human TSC2 GAP domain was determined, revealing the canonical fold for Rap/Ran GAP domains. nih.govuniprot.org This structural work provided a detailed view of the catalytic site, including the critical "asparagine thumb" (Asn1643), which is essential for accelerating the hydrolysis of GTP by the small GTPase Rheb (Ras homolog enriched in brain). nih.gov By modeling the interaction with Rheb, the crystallographic structure has illuminated the precise mechanism of catalysis and has helped to explain why specific disease-causing missense mutations within the GAP domain abolish its enzymatic activity, leading to the constitutive activation of mTORC1. nih.govuniprot.org

DomainOrganismResolution (Å)Key Structural FeaturesPDB ID
N-terminal Domain Chaetomium thermophilum2.5α-solenoid fold, 9 HEAT repeats5FVM
GAP Domain Homo sapiens2.1Catalytic "asparagine thumb" (N1643)6SSH

This table summarizes key findings from X-ray crystallography studies on this compound (TSC2) domains.

Cryo-Electron Microscopy (Cryo-EM) of the this compound (TSC2) Complex

While X-ray crystallography has been invaluable for studying individual domains, cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique to visualize the architecture of the entire, large Tuberous Sclerosis Complex. Recent Cryo-EM studies have successfully resolved the structure of the human TSC complex, which includes two copies of this compound (TSC2), two copies of Hamartin (TSC1), and one copy of TBC1D7. nih.govuniprot.orgnih.gov

These studies have revealed that the TSC complex has an elongated, asymmetric, arch-shaped or "scorpion-like" architecture. ntu.edu.sgwikipedia.org The core of the complex is a tail-to-tail dimer of this compound. uniprot.orgnih.gov The two TSC1 molecules are interwoven and wrap around the central TSC2 dimer, stabilizing its structure. uniprot.org This arrangement is critical, as TSC1 is known to protect TSC2 from degradation. The single TBC1D7 subunit is located at one end of the complex, interacting with the coiled-coil region of TSC1. uniprot.orgntu.edu.sg

TechniqueComplex CompositionStoichiometry (TSC1:TSC2:TBC1D7)Overall ArchitectureKey Findings
Single-particle Cryo-EM TSC1, TSC2, TBC1D72:2:1Elongated, asymmetric, arch-shapedReveals tail-to-tail TSC2 dimer; TSC1 stabilizes TSC2; GAP domains are positioned to bind Rheb.

This table outlines the major contributions of Cryo-EM to understanding the this compound (TSC2) complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (TSC2) Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics, conformational changes, and the structure of flexible or intrinsically disordered regions in solution. However, the application of NMR to a protein as large as this compound (~200 kDa) and the entire TSC complex (~600 kDa) presents significant technical challenges. The large size leads to slow molecular tumbling, which in turn causes rapid signal decay and extensive signal overlap, making spectral analysis extremely difficult.

To date, there are no published studies reporting the use of NMR spectroscopy to analyze the conformational dynamics of the full-length this compound protein or the intact TSC complex. The high-resolution structural information available has been obtained through X-ray crystallography of smaller, stable domains and Cryo-EM of the entire complex.

While comprehensive NMR studies are lacking, the existing structural data suggests regions of this compound that could be amenable to NMR analysis if studied as isolated fragments. For instance, both crystallographic and Cryo-EM studies have noted the presence of extensive loop sequences and potentially disordered linker regions connecting the major domains of this compound. wikipedia.org These flexible regions are often difficult to resolve with other structural methods but are ideal targets for NMR. Investigating the dynamics of these linkers by NMR could provide insight into how the domains are oriented relative to each other and how signals are allosterically transmitted through the protein upon binding to regulatory partners or post-translational modification. However, specific research findings based on the application of NMR to this compound's conformational dynamics are not currently available in the scientific literature.

Biochemical Mechanisms of Tuberin Tsc2 Catalytic Activity

GTPase-Activating Protein (GAP) Activity of Tuberin (TSC2) Towards Rheb

The TSC complex, with TSC2 as the catalytic subunit, specifically targets Rheb to enhance its intrinsic GTPase activity. nih.govnovusbio.comnih.gov This leads to the conversion of Rheb from its active GTP-bound state to its inactive GDP-bound state. uin-malang.ac.idacs.org

Chemical Reaction Mechanism of Rheb-GTP Hydrolysis Catalysis

The hydrolysis of GTP bound to Rheb involves the cleavage of the terminal phosphate (B84403) bond, releasing inorganic phosphate (Pi) and leaving Rheb bound to GDP. TSC2 significantly accelerates this reaction. utoronto.cauark.edu Unlike many other GAPs, such as Ras-GAP, which utilize a catalytic "arginine finger" to stabilize the transition state of GTP hydrolysis, TSC2 employs a distinct mechanism. nih.govuark.edu Research suggests that TSC2 utilizes a catalytic "asparagine thumb" mechanism. nih.govnih.govutoronto.cauark.edu Specifically, a key asparagine residue within the TSC2 GAP domain is believed to play a crucial role in positioning a water molecule for the nucleophilic attack on the γ-phosphate of GTP, thereby facilitating hydrolysis. nih.govacs.org

Identification and Role of Key Catalytic Residues in the this compound (TSC2) GAP Domain (e.g., N1643)

Several residues within the GAP domain of TSC2 are critical for its catalytic activity towards Rheb. A prominent example is Asparagine 1643 (N1643). researchgate.netnih.govresearchgate.netpdbj.org Structural and biochemical studies have identified N1643 as a key residue in the "asparagine thumb" mechanism. researchgate.netnih.govacs.orgresearchgate.netpdbj.org This residue is thought to stabilize the γ-phosphate of GTP and promote the nucleophilic attack by a water molecule. nih.govacs.org

Mutations in N1643, such as alanine (B10760859) substitutions, have been shown to largely impair the GAP activity of TSC2. nih.gov Other residues, including Lysine (B10760008) 1638 (K1638), Histidine 1640 (H1640), and Leucine (B10760876) 1641 (L1641), within the catalytic helix of TSC2's GAP domain also contribute to supporting the conformation of the asparagine thumb and are important for GAP activity. nih.govresearchgate.net

Substrate Specificity and Affinity of this compound (TSC2) for Rheb

TSC2 exhibits high specificity for Rheb as its substrate. nih.govoup.com While TSC2 shares some structural similarity with other GAPs like Rap1GAP, the specific interactions between the TSC2 GAP domain and Rheb confer this substrate specificity. nih.gov Studies involving structural comparisons of TSC2 GAP with other GAP-GTPase complexes, such as Ras-RasGAP and Rap1-Rap1GAP, highlight distinct features in the TSC2-Rheb interface that contribute to this specificity. nih.gov

The interaction between TSC2 and Rheb is crucial for the catalytic activity. uark.edu Biochemical studies, including in vitro binding assays, have been used to characterize the interaction and understand how mutations might affect the binding affinity. uark.edu The binding pattern between Rheb and TSC2 differs from that observed in Rap1-Rap1GAP and Ras-RasGAP complexes, suggesting unique interactions that dictate specificity. nih.gov

Kinetic Analysis of this compound (TSC2)-Mediated GTP Hydrolysis

Kinetic analysis provides quantitative insights into the efficiency and mechanism of TSC2-stimulated Rheb GTP hydrolysis. Real-time assays, such as those utilizing nuclear magnetic resonance (NMR), have been developed to monitor the conversion of Rheb-GTP to Rheb-GDP. utoronto.canih.gov

These studies have demonstrated that TSC2 significantly accelerates the rate of GTP hydrolysis by Rheb compared to Rheb's intrinsic hydrolysis rate. nih.govutoronto.canih.gov For example, TSC2 has been shown to accelerate Rheb GTP hydrolysis by approximately 50-fold. utoronto.canih.gov Kinetic parameters, such as reaction rates and thermodynamic activation parameters, have been determined to understand the energy landscape of the catalyzed reaction. utoronto.ca

Data from kinetic experiments can be represented in tables and figures, illustrating the decrease in Rheb-GTP levels and the corresponding increase in Rheb-GDP over time in the presence of TSC2. nih.govutoronto.ca

Time (arbitrary units)% Rheb-GTP (without TSC2)% Rheb-GTP (with TSC2)
0100100
10~95~60
20~90~30
40~80~10
60~70<5

Note: This table is illustrative, based on descriptions of kinetic data profiles. nih.govutoronto.ca

Enzymatic Characterization of this compound (TSC2) Mutants and Variants

Characterizing the enzymatic activity of TSC2 mutants and variants is essential for understanding the functional consequences of genetic alterations found in tuberous sclerosis patients and for dissecting the molecular mechanism of TSC2's GAP activity. novusbio.comresearchgate.netuark.edunih.gov

Mutations within the GAP domain of TSC2 are frequently associated with tuberous sclerosis, indicating the critical importance of this domain's catalytic function. novusbio.comnih.govuark.edu Studies have shown that many disease-associated mutations in the TSC2 GAP domain impair its ability to stimulate Rheb GTP hydrolysis. uark.edunih.gov

For instance, mutations affecting key catalytic residues like N1643 significantly reduce or abolish GAP activity. nih.gov Other mutations outside the core catalytic residues but still within the GAP domain or even in regions outside the defined GAP domain can also impact TSC2 function, potentially by affecting protein folding, stability, or interaction with other components of the TSC complex or Rheb. nih.govuark.edu

Enzymatic characterization of mutants typically involves expressing and purifying mutant TSC2 proteins or the entire TSC complex containing the mutant TSC2, and then performing in vitro GAP assays with purified Rheb-GTP. nih.govuark.edu By comparing the GTP hydrolysis rates catalyzed by wild-type TSC2 and mutant variants, researchers can quantify the impact of specific mutations on enzymatic activity. uark.edunih.gov

Data from such studies often show a range of effects, from complete loss of GAP activity to partial impairment, depending on the nature and location of the mutation. nih.gov These findings correlate with the severity and manifestation of tuberous sclerosis in patients. novusbio.comuark.edu

TSC2 VariantLocation of MutationRelative GAP Activity (vs. Wild-Type)Associated Phenotype (if applicable)
Wild-Type-100%Normal
N1643AGAP domainSeverely Impaired/AbolishedAssociated with TSC
R1701QGAP domainNo GAP activity detectedFound in TSC patients
R1703QGAP domainNo GAP activity detectedFound in TSC patients
(Other disease-associated mutants)GAP domain/Other regionsReduced to Severely ImpairedAssociated with TSC

Note: This table is illustrative, based on findings from enzymatic characterization studies. nih.govnih.govnih.gov

Beyond catalytic activity, some mutations might also affect the interaction between TSC2 and Rheb, further contributing to the dysregulation of the pathway. uark.eduresearchgate.net Studies investigating the binding affinity of mutant TSC2 proteins for Rheb can provide additional insights into the mechanisms by which these mutations impair TSC complex function. uark.eduresearchgate.net

Complex Assembly and Intermolecular Chemical Interactions of Tuberin Tsc2

Tuberin (TSC2)-Hamartin (TSC1) Heterodimerization and Stoichiometry

TSC1 and TSC2 are widely expressed and highly conserved across species. dovepress.com They form a stable heterodimer, which is essential for their function. nih.govcochranelibrary.comtandfonline.com The interaction between TSC1 and TSC2 is crucial for stabilizing both proteins, as monomeric forms are prone to degradation. biorxiv.orgtandfonline.com

Current research indicates that the TSC complex, including TBC1D7, assembles with a stoichiometry of 2:2:1 for TSC1, TSC2, and TBC1D7, respectively. frontiersin.orgmdpi.comnih.govrcsb.orgresearchgate.netnih.gov This stoichiometry results in an asymmetric modular organization of the complex. nih.gov

SubunitStoichiometry in TSC Complex
TSC1 (Hamartin)2
TSC2 (this compound)2
TBC1D71

Structural Basis of TSC1-TSC2 Binding Interfaces

The interaction between TSC1 and TSC2 involves multiple regions of both proteins. The N-terminal region of TSC2 has been shown to interact with the C-terminal half of TSC1. nih.gov Specifically, the N-terminus of TSC2 forms a HEAT repeat domain that binds to the C-terminus of TSC1. nih.gov Mutations in conserved surface residues within the TSC2 N-terminus can impair its co-purification with TSC1, highlighting the importance of this interface for complex formation. nih.gov

Structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into the architecture of the human TSC complex. biorxiv.orgrcsb.orgresearchgate.netnih.govresearchgate.netbiorxiv.orgmonash.edu The complex forms an elongated, arch-shaped or scorpion-like structure. biorxiv.orgrcsb.orgresearchgate.netresearchgate.netbiorxiv.org The core of the complex is formed by a flexible TSC2 HEAT repeat dimer, with the TSC1 coiled-coil dimer running along its inner surface, breaking the symmetry of the TSC2 dimer. biorxiv.orgbiorxiv.orgmonash.edu The two TSC2 molecules interact via their dimerization domains in an antiparallel manner. frontiersin.org The TSC1 coiled-coil dimer makes multiple contacts with the TSC2 dimer, contributing to the stability of the complex. mdpi.com A previously undetected N-terminal TSC1 dimer also clamps onto the core scaffold. monash.edu

Specific regions involved in the TSC1-TSC2 interaction include the coiled-coil domain of TSC1 and a discrete N-terminal region of TSC1 (residues 302–430), which are important for TSC2 binding. nih.gov The C-terminal coiled-coil domain of TSC1 is required for binding to TSC2. biorxiv.org

Kinetic Parameters of TSC1-TSC2 Complex Formation and Dissociation

While the stability and essential nature of the TSC1-TSC2 heterodimer are well-established, detailed kinetic parameters regarding the rates of complex formation and dissociation are less extensively documented in the provided search results. However, the complex is described as stable and assembled with rapid kinetics post-translationally. cochranelibrary.comtandfonline.com This stability is crucial for the function of both TSC1 and TSC2 and prevents their degradation. biorxiv.orgtandfonline.com

Integration of TBC1D7 as a Third Subunit into the this compound (TSC2) Complex

TBC1D7 is recognized as a stably associated and ubiquitous third core subunit of the TSC1-TSC2 complex. nih.govresearchgate.netdovepress.comnih.govreactome.orgacs.org Its integration into the complex is essential for the full functional activity of the TSC complex. nih.govresearchgate.net

Chemical Interactions Governing TSC1-TBC1D7 and TSC2-TBC1D7 Association

TBC1D7 primarily binds to the TSC1-TSC2 complex through a direct interaction with TSC1. nih.govresearchgate.netnih.govreactome.orgoup.combiorxiv.org Specifically, TBC1D7 interacts with the C-terminal region of the coiled-coil domain of TSC1. nih.govacs.orgoup.comrcsb.org Crystal structures of the TBC1D7-TSC1 complex reveal that TBC1D7 interacts simultaneously with two parallel TSC1 helices from two TSC1 molecules. nih.govoup.comrcsb.org This interaction is largely hydrophobic, involving the α4 and α5 helices of TBC1D7 and the α1 helix of TSC1. nih.govoup.com Conserved hydrophobic residues on TBC1D7's α4 and α5 helices recognize the α1 helix of one TSC1 molecule, while the C-terminal tip of TBC1D7's α4 helix interacts with a second TSC1 molecule. oup.com

While TBC1D7 binds directly to TSC1, there is currently no strong evidence suggesting a direct interaction between TBC1D7 and TSC2 within the complex. nih.govbiorxiv.org Co-immunoprecipitation studies support this lack of direct interaction between TBC1D7 and TSC2. nih.govbiorxiv.org

Impact of TBC1D7 on this compound (TSC2) Complex Stability and Activity

TBC1D7 plays a significant role in stabilizing the TSC1-TSC2 complex. nih.govnih.govreactome.orgacs.orgoup.com It achieves this by stabilizing the dimerization of the TSC1 C-terminal coiled-coil region, which is presumed to facilitate the dimerization of the N-terminal part of TSC1 to which TSC2 binds. oup.com Loss of TBC1D7 has been shown to decrease the association between TSC1 and TSC2. nih.govresearchgate.netdovepress.comnih.govnih.gov

The presence of TBC1D7 also impacts the Rheb-GAP activity of the complex. TBC1D7 knockdown leads to decreased Rheb-GAP activity, increased mTORC1 signaling, delayed autophagy induction, and enhanced cell growth under poor conditions. nih.govresearchgate.netdovepress.comnih.gov This indicates that TBC1D7 contributes to the full functional activity of the TSC complex. nih.govresearchgate.net

Broader this compound (TSC2) Protein-Protein Interaction Network Mapping

Beyond its core association with TSC1 and TBC1D7, this compound (TSC2) is involved in a broader protein-protein interaction network, reflecting its role as a central integrator of various cellular signals upstream of mTORC1. The TSC complex as a whole interacts with numerous proteins that regulate its localization, activity, and signal integration.

Proteins implicated in regulating the localization of the TSC complex, potentially through binding to TSC2, include Rag GTPase heterodimers, Rheb, G3BP1, and RhoB. researchgate.net The recruitment of the TSC complex to Rheb on the lysosome is reported to be promoted by Rag GTPases upon amino acid starvation. nih.gov

Kinases that phosphorylate and regulate TSC2 include Akt, AMPK, MAPK, IKKβ, and CDK1. pnas.orgaesnet.org For instance, insulin-dependent Akt phosphorylation of TSC2 can lead to the translocation of the TSC complex from the lysosomal membrane to the cytosol, away from its target Rheb. nih.gov DYRK1A is another kinase that interacts with the TSC complex and phosphorylates TSC2 at T1462, which can inhibit TSC2 activity and activate mTORC1. elifesciences.org The extracellular signal-regulated kinase 1/2 (ERK1/2) can also phosphorylate TSC2 at S664, leading to TSC1-TSC2 dissociation. nih.gov p90 ribosomal S6 kinase, downstream of ERK1/2, can inactivate TSC2 by phosphorylating it at Ser1798. nih.gov

The TSC complex also interacts with chaperone proteins like HSP70 and HSP90, which are important for the stability of TSC2. acs.org Inhibition of these chaperones can lead to TSC2 ubiquitination and degradation. acs.org

Furthermore, studies mapping protein networks associated with genetic syndromes like Tuberous Sclerosis Complex have identified interactions between proteins associated with TSC and those involved in other neurological disorders, such as SHANK3, which interacts with TSC1 and shares protein partners at the synapse. thetransmitter.org This highlights the interconnectedness of pathways regulated by the TSC complex with other cellular processes.

Interacting Protein/ComplexInteraction Type/Role
TSC1Core subunit, forms stable heterodimer, essential for TSC2 stability
TBC1D7Core subunit, stabilizes TSC1 dimerization and complex integrity, enhances GAP activity
RhebTarget GTPase, inactivated by TSC2 GAP activity
mTORC1Downstream target, inhibited by the TSC complex
Rag GTPasesRegulate TSC complex localization to the lysosome
G3BP1, RhoBImplicated in regulating TSC complex localization
AktKinase, phosphorylates TSC2, regulates complex localization
AMPKKinase, phosphorylates TSC2, enhances repressor function
MAPKKinase, phosphorylates TSC2
IKKβKinase, phosphorylates TSC2
CDK1Kinase, phosphorylates TSC2
DYRK1AKinase, interacts with TSC complex, phosphorylates TSC2
ERK1/2Kinase, phosphorylates TSC2, can lead to TSC1-TSC2 dissociation
p90 ribosomal S6 kinaseKinase, inactivates TSC2 by phosphorylation
HSP70, HSP90Chaperones, maintain TSC2 stability
SHANK3Interacts with TSC1, involved in protein networks related to neurological disorders
WIPI3Lysosomal recruitment factor, binds TSC1, provides membrane anchor point

Direct Binding Partners

TSC2 engages in direct protein-protein interactions that are fundamental to its role within the cell. A primary interaction involves its association with TSC1 (hamartin) to form the core TSC1-TSC2 complex. nih.govuniprot.org This complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb, stimulating Rheb's intrinsic GTPase activity and thereby inhibiting mTORC1. nih.govuniprot.orguniprot.org

Beyond the core complex, TSC2 interacts with other proteins that influence its localization, stability, or function. HSPA1A, a member of the HSP70 family of heat shock proteins, has been shown to interact with TSC2. genecards.orggenecards.org Heat shock proteins like HSP70 and HSP90 are known molecular chaperones involved in protein folding and stability. uniprot.orghmdb.ca NAA10 (N-alpha-acetyltransferase 10), also known as ARD1, acetylates and stabilizes TSC2, suggesting a direct or indirect interaction that impacts TSC2 protein levels. wikipedia.org

While other proteins such as 14-3-3, p27 (CDKN1B), FIP200 (RB1CC1), OGG1, Cyclin B1 (CCNB1), FOXO1, HSP90 (HSP90AA1), RRAGA, and WDR45B were listed as potential binding partners, direct binding interactions with TSC2 were not explicitly detailed for all of these in the provided search results. The TSC complex has been reported to interact with chaperones HSP90 and HSP70, along with co-chaperones, suggesting a broader association with the chaperone machinery. genecards.org FIP200 (RB1CC1) has been reported to regulate cell size by interaction with the TSC1-TSC2 complex. nih.gov p27 (CDKN1B) is a cell cycle regulator whose levels can be influenced in contexts where TSC proteins are implicated in cancer. nih.gov 14-3-3 proteins are known to bind to phosphorylated motifs on target proteins, and while they interact with many signaling proteins, a direct interaction with TSC2 was not specifically detailed in the provided snippets. wikipedia.orggsea-msigdb.org Similarly, direct interactions between TSC2 and OGG1, Cyclin B1, FOXO1, RRAGA, or WDR45B were not clearly established in the search results.

Modulation of this compound (TSC2) Interactions by Upstream Signaling Molecules

The activity and interactions of TSC2 are significantly modulated by various upstream signaling pathways, allowing the TSC complex to integrate diverse cellular signals. Key pathways that influence TSC2 include the PI-3K/Akt, LKB1/AMPK, and MEK/ERK cascades. nih.gov

Akt, a downstream kinase in the PI-3K pathway, phosphorylates TSC2 at specific residues, such as S939 and T1462. nih.govnih.gov This phosphorylation leads to the inactivation of TSC2, thereby relieving its inhibition of Rheb and consequently activating mTORC1 signaling. nih.govnih.gov The tumor suppressor PTEN acts upstream of the PI-3K/Akt pathway, influencing this regulatory axis. nih.gov

Conversely, the LKB1/AMPK pathway provides an opposing regulatory input. LKB1 activates AMPK, which phosphorylates TSC2 at different sites, including T1227 and S1345. nih.govnih.gov These phosphorylations by AMPK activate TSC2, enhancing its GAP activity towards Rheb and thus inhibiting mTORC1, counteracting the effects of Akt and ERK1/2 signaling. nih.gov

The MEK/ERK signaling cascade also impacts TSC2. ERK-dependent phosphorylation of TSC2 can lead to the dissociation of the TSC1-TSC2 complex. uniprot.org This dissociation impairs TSC2's ability to inhibit mTOR signaling, contributing to processes like cell proliferation and potentially oncogenic transformation. uniprot.org Ras is a signaling molecule that operates upstream of mTOR and can influence these pathways. nih.gov

The modulation of TSC2 by these upstream signals highlights its critical position as a convergence point for pathways regulating cell growth, metabolism, and proliferation.

Post Translational Chemical Modifications and Their Biochemical Consequences on Tuberin Tsc2

Phosphorylation of Tuberin (TSC2)

Phosphorylation is a key regulatory mechanism for this compound, with various kinases targeting specific serine and threonine residues. These phosphorylation events can either enhance or reduce the GAP activity of the TSC complex towards Rheb, thereby modulating mTORC1 signaling in response to diverse cellular stimuli such as growth factors, energy levels, and stress.

Identification and Characterization of Phosphorylation Sites

Multiple phosphorylation sites have been identified on this compound, serving as crucial regulatory nodes. Key sites include Ser939, Thr1462, Ser540, Ser664, and Ser1798 (human full-length numbering). Phosphorylation at sites such as Ser939 and Thr1462 is particularly well-characterized in the context of growth factor signaling. biorxiv.orgelifesciences.org These sites are targeted by kinases like Akt and ERK, and their phosphorylation is associated with the inhibition of the TSC complex's suppressive effect on Rheb, leading to mTORC1 activation. biorxiv.orgelifesciences.org

Kinase-Specific Phosphorylation of this compound (TSC2)

A variety of kinases are known to phosphorylate this compound, integrating signals from different upstream pathways to regulate mTORC1 activity.

Kinase This compound Phosphorylation Sites (Examples) Upstream Stimuli (Examples) Effect on TSC2 Activity Effect on mTORC1 Activity Source
Akt S939, T1462, S981, S1130, S1132 Growth factors, Insulin (B600854) Inhibits Activates biorxiv.orgelifesciences.orgresearchgate.net
AMPK Low energy levels (e.g., glucose scarcity) Promotes GAP function Suppresses biorxiv.orgelifesciences.orgresearchgate.net
ERK Overlapping and distinct sites from Akt Growth factors Reduces inhibition of Rheb Activates biorxiv.orgelifesciences.org
RSK1 S1364, others Growth factors Reduces inhibition of Rheb Activates biorxiv.orgelifesciences.orgresearchgate.net
DAPK invivochem.comguidetomalariapharmacology.orgfishersci.at
GSK3 wikipedia.orgciteab.comabcam.com
Cdk1 Cell cycle progression nih.govijpsonline.comabcam.comguidetoimmunopharmacology.org
IKKbeta
DYRK1A T1462 Inhibits Promotes elifesciences.org
MK2 S1210 Serum Inhibits Activates elifesciences.org
PKC S1364 life-science-alliance.org

Akt is a key kinase that phosphorylates this compound at multiple residues, including Ser939, Thr1462, Ser981, Ser1130, and Ser1132, in response to growth factors and insulin. biorxiv.org This phosphorylation is crucial for relieving the TSC complex's inhibition of Rheb, thereby activating mTORC1. biorxiv.orgelifesciences.org

AMPK, an energy sensor, phosphorylates this compound at different sites compared to Akt and ERK. biorxiv.orgresearchgate.net AMPK-mediated phosphorylation enhances the GAP function of the TSC complex, leading to the suppression of mTORC1 activity during conditions of low energy. biorxiv.orgelifesciences.org

The ERK-RSK pathway also contributes to mTORC1 activation by phosphorylating this compound at both distinct and overlapping sites with Akt. biorxiv.orgelifesciences.org RSK1, a downstream kinase of ERK, is known to phosphorylate this compound, reducing its inhibitory effect on Rheb. biorxiv.orgresearchgate.net

Other kinases implicated in this compound phosphorylation include DAPK, GSK3, Cdk1, and IKKbeta, although the specific sites and their precise biochemical consequences may vary. DYRK1A has been shown to phosphorylate TSC2 at T1462, promoting mTORC1 activity. elifesciences.org MK2 phosphorylates TSC2 at S1210, leading to inhibition of TSC2 activity and activation of mTORC1. elifesciences.org PKC can phosphorylate S1364 on TSC2. life-science-alliance.org

Biochemical Impact of Phosphorylation on this compound (TSC2) Conformation, Activity, and Interactions

Phosphorylation of this compound has profound biochemical consequences, primarily by modulating its interaction with Rheb and its localization within the cell. Phosphorylation by kinases like Akt and ERK leads to a reduction in the TSC complex's ability to stimulate Rheb GTP hydrolysis. biorxiv.orgelifesciences.org This is often achieved by promoting the translocation of the TSC complex away from the lysosomal membrane, where Rheb and mTORC1 reside. life-science-alliance.orgnih.gov Conversely, dephosphorylated or less phosphorylated TSC2 is typically localized to the lysosome, where it can effectively inhibit Rheb. life-science-alliance.orgnih.gov

The phosphorylation status of this compound also influences its interaction with other proteins, such as 14-3-3 proteins, which can bind to phosphorylated sites and further regulate TSC complex localization and activity. researchgate.net

Phosphatase-Mediated Dephosphorylation Mechanisms

While the focus is often on kinases, phosphatases play an equally critical role in reversing phosphorylation and restoring this compound's inhibitory function on mTORC1. Although specific phosphatases targeting key this compound phosphorylation sites are not explicitly detailed in the provided search results, the dynamic nature of phosphorylation implies the involvement of cellular phosphatases to counterbalance kinase activity and allow for the deactivation of mTORC1 signaling when stimuli are withdrawn.

Ubiquitination and Protein Degradation of this compound (TSC2)

In addition to phosphorylation, ubiquitination is another crucial post-translational modification that regulates this compound function, primarily by controlling its protein stability and degradation.

E3 Ubiquitin Ligases Targeting this compound (TSC2)

The ubiquitination of this compound is mediated by E3 ubiquitin ligases, which catalyze the transfer of ubiquitin to lysine (B10760008) residues on this compound, marking it for proteasomal degradation.

E3 Ubiquitin Ligase Complex Components (if applicable) Effect on TSC2 Consequence Source
FBW5-DDB1-CUL4-ROC1 FBW5, DDB1, CUL4, ROC1 Promotes ubiquitination and degradation Decreased TSC2 levels, potential mTORC1 activation nih.gov
HERC1 Contributes to degradation Decreased TSC2 levels nih.govoncotarget.com
PAM Binds to TSC2, leads to ubiquitination and degradation Decreased TSC2 levels researchgate.net
E6AP Binds to TSC2, leads to ubiquitination and degradation Decreased TSC2 levels researchgate.netfrontiersin.org
TRIM6 Binds to TSC2, leads to ubiquitination and degradation Decreased TSC2 levels researchgate.net

Several E3 ubiquitin ligases have been identified that target this compound for ubiquitination and subsequent proteasomal degradation. The FBW5-DDB1-CUL4-ROC1 E3 ubiquitin ligase complex has been shown to bind to this compound and promote its degradation. nih.gov Overexpression of components like FBW5 or CUL4A leads to decreased this compound protein levels, an effect that can be counteracted by the coexpression of TSC1, which is known to stabilize this compound. nih.govoncotarget.com Conversely, depletion of FBW5, DDB1, or CUL4A/B results in this compound accumulation. nih.gov

HERC1 is another ubiquitin ligase that has been reported to contribute to this compound degradation. nih.govoncotarget.com TSC1 is thought to prevent this compound ubiquitination by HERC1, thus stabilizing the TSC complex. oncotarget.com

Other E3 ligases, including PAM, E6AP (also known as Ube3a), and TRIM6, have also been shown to bind to this compound, leading to its ubiquitination and targeting for proteasomal degradation. researchgate.netfrontiersin.org Degradation of this compound by E6AP may contribute to certain pathological conditions. frontiersin.org

Role of Ubiquitination in this compound (TSC2) Protein Stability and Turnover

This compound (TSC2) is recognized as a short-lived protein that undergoes active ubiquitination, a process critical for its turnover and the regulation of the TSC complex. nih.govresearchgate.net Protein turnover plays a significant role in the regulation of TSC function. nih.gov The ubiquitination of this compound targets it for degradation, primarily via the proteasome pathway. researchgate.netresearchgate.net

The stability of this compound is influenced by its interaction with Hamartin (TSC1), the product of the TSC1 gene. TSC1 acts as a stabilizer of TSC2, protecting it from degradation by inhibiting its ubiquitination. researchgate.netresearchgate.net Studies have shown that the binding of Hamartin to this compound prevents this compound ubiquitination. researchgate.net The amino-terminal two-thirds of this compound have been identified as being responsible for its ubiquitination and for the stabilization of Hamartin. researchgate.net Conversely, mutations in TSC2 that disrupt the interaction with Hamartin, such as the TSC2 R611Q mutant, result in highly ubiquitinated this compound that is unable to stabilize Hamartin. researchgate.netresearchgate.net

Several E3 ubiquitin ligases have been implicated in the ubiquitination of this compound, leading to its degradation. These include:

FBW5–DDB1–CUL4–ROC1 complex: This E3 ubiquitin ligase complex has been shown to regulate TSC2 protein stability and TSC complex turnover. Overexpression of FBW5 or CUL4A promotes TSC2 degradation, an effect that is counteracted by the co-expression of TSC1. Conversely, depletion of FBW5, DDB1, or CUL4A/B leads to the stabilization of TSC2. nih.govnih.gov

HERC1 researchgate.net

PAM researchgate.net

E6AP researchgate.net

TRIM6 researchgate.net

These E3 ligases bind to TSC2, leading to its polyubiquitination and subsequent targeting for proteasomal degradation. researchgate.net

Deubiquitinating Enzymes (DUBs) Affecting this compound (TSC2) Stability

Deubiquitinating enzymes (DUBs) are proteases that reverse ubiquitination by cleaving ubiquitin from substrate proteins, thereby counteracting the effects of E3 ubiquitin ligases and influencing protein stability, localization, and function. mdpi.com DUBs play a crucial role in regulating protein degradation and can affect protein function by removing ubiquitin modifications. mdpi.com

While the direct deubiquitination of this compound by specific DUBs is an area of ongoing research, certain DUBs have been identified as candidates that may affect TSC2 stability or are involved in related regulatory networks. USP7 (HAUSP) and DUB3 have been listed as candidate DUBs affecting protein stability, and USP7 is mentioned in the context of gene-miRNA regulatory networks relevant to tuberous sclerosis complex. liverpool.ac.ukuni-freiburg.deresearchgate.netresearchgate.net USP7 is also known to regulate the stability of other proteins, such as p53 and Mdm2, highlighting its broader role in cellular regulation and potential indirect effects on pathways involving TSC2. mdpi.comcreative-diagnostics.com Further research is needed to fully elucidate the specific DUBs that directly target this compound and the precise mechanisms by which they influence its stability and function.

Other Post-Translational Modifications (e.g., Acetylation, Glycosylation) and Their Potential Biochemical Roles

Beyond ubiquitination, this compound is subject to other post-translational modifications, including acetylation, which can significantly impact its biochemical roles and regulation.

Acetylation: Acetylation of lysine residues on this compound has emerged as a critical regulatory mechanism. Studies indicate that the acetylation status of TSC2 is essential for its recruitment to the lysosome, a key cellular location for mTORC1 activation. nih.govresearchgate.netdntb.gov.ua Acetyl-TSC2 has been shown to facilitate its association with ubiquitin and subsequent degradation, which in turn can promote mTORC1 activation. nih.gov

Sirtuin1 (SIRT1), a NAD+-dependent deacetylase, plays a role in regulating TSC2 acetylation. SIRT1 activity decreases the lysine acetylation status of TSC2, leading to the inhibition of mTORC1 signaling and the concomitant activation of autophagy. nih.govresearchgate.net Resveratrol, an activator of SIRT1, has been observed to promote TSC2 deacetylation and its translocation to the lysosome, resulting in mTORC1 inhibition. nih.govresearchgate.net The deacetylated form of TSC2 appears to be crucial for regulating mTORC1 signaling and maintaining mitochondrial quality control, processes important for cellular homeostasis, particularly in cell types like pancreatic beta cells. nih.govresearchgate.net Conversely, factors like glucose can stimulate mTORC1 signaling and potentially influence protein acetylation, including that of TSC2. nih.gov

Acetylation of TSC2 by arrest-defective protein 1 (ADR1) has also been reported to potentially help prevent tumorigenesis. nih.gov However, further research is necessary to fully understand how these different post-translational modifications collectively regulate TSC1 and TSC2 protein function and their implications for tuberous sclerosis development. nih.gov

Regulation of Tuberin Tsc2 Gene Expression and Protein Turnover

Transcriptional Regulation of the TSC2 Gene

Transcriptional regulation of the TSC2 gene dictates the rate at which TSC2 mRNA is produced, thereby influencing the potential for Tuberin synthesis. This process involves the interaction of transcription factors with specific DNA sequences within the TSC2 promoter and enhancer regions, as well as broader epigenetic modifications that affect chromatin structure and gene accessibility.

Promoter/Enhancer Elements and Transcription Factor Binding

The transcription of the TSC2 gene is controlled by its promoter and enhancer elements, which serve as binding sites for various transcription factors. These factors can act as activators or repressors, modulating the initiation and rate of TSC2 transcription. While the full spectrum of transcription factors regulating TSC2 is still being elucidated, studies have begun to identify specific factors and binding sites. For instance, research indicates that TSC2 itself may act as a transcription factor and bind to the promoter of certain genes, such as Epiregulin (EREG), negatively regulating their expression. nih.govnih.govresearchgate.net This suggests a potential feedback loop or broader role for this compound in transcriptional control beyond its canonical function in the mTOR pathway. The TSC2 gene promoter region contains potential binding sites for various transcription factors, including NF-1 and STAT3. genecards.org STAT3 has been shown to interact with TSC2, and its expression is decreased in certain conditions where TSC2 expression is also reduced. europeanreview.org

Epigenetic Modulation of TSC2 Gene Expression

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating TSC2 gene expression. Methylation of CpG islands within the TSC2 promoter region can lead to gene silencing and a reduction or complete loss of this compound expression. mdpi.comnih.gov This epigenetic silencing of TSC2 has been observed in various contexts, including TSC-associated angiomyolipomas (AMLs). mdpi.com Studies using methylation-specific PCR and chromatin immunoprecipitation have demonstrated that promoter methylation is associated with TSC2 silencing in cells derived from AMLs. mdpi.comnih.gov Furthermore, histone modifications, such as methylation and acetylation, also contribute to the epigenetic landscape of the TSC2 promoter, influencing its accessibility to the transcriptional machinery. nih.gov Treatment with chromatin-remodeling agents like histone deacetylase inhibitors (e.g., trichostatin A) or DNA demethylating agents (e.g., 5-azacytidine) can restore this compound expression in cells where TSC2 has been epigenetically silenced, highlighting the dynamic nature of this regulation. nih.gov

Post-Transcriptional and Translational Control of this compound (TSC2) Synthesis

Beyond transcriptional regulation, the amount of this compound protein synthesized is also controlled at the post-transcriptional and translational levels. These mechanisms involve the regulation of TSC2 mRNA stability and the efficiency with which it is translated into protein.

Role of MicroRNAs (e.g., miR-296) in TSC2 mRNA Regulation

MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by binding to target mRNAs, leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of TSC2 expression. Notably, miR-296 has been proposed as a potential regulator of TSC2. dtic.mil Studies have found an inverse correlation between miR-296 levels and TSC2 protein levels in certain human tissues, such as uterine leiomyomas. nih.govresearchgate.net The 3' untranslated region (3'UTR) of the TSC2 mRNA contains potential binding sites for miRNAs, including a highly conserved sequence adjacent to the stop codon that harbors complementary sites for miR-296. dtic.milnih.gov While the short length of the TSC2 3'UTR might suggest limited miRNA regulation, the presence of these conserved binding sites supports the possibility of miRNA-mediated control. nih.gov Experimental evidence, including luciferase reporter assays and Western blot analysis, has been used to explore the regulatory relationship between miR-296 and TSC2. dtic.mil

mRNA Stability and Translational Efficiency Regulation

The stability of TSC2 mRNA influences the duration for which it is available for translation. Mechanisms that affect mRNA stability, such as the binding of RNA-binding proteins or the presence of specific sequences within the mRNA, can therefore impact this compound production. Furthermore, the efficiency of TSC2 mRNA translation can be regulated, affecting the rate at which ribosomes translate the mRNA into protein. The TSC1/TSC2 complex itself plays a critical role in regulating mRNA association with polysomes, which are complexes of ribosomes translating a single mRNA molecule. nih.gov Loss of TSC1 or TSC2 function can lead to dysregulated mRNA translation, particularly affecting mRNAs with a 5' terminal oligopyrimidine (TOP) motif, which encode components of the translational machinery. nih.govplos.orgnih.govresearchgate.netresearchgate.netpsu.edu This highlights a feedback mechanism where the TSC complex influences the translation of proteins involved in protein synthesis, including potentially its own synthesis or the synthesis of related regulatory factors. The mTORC1 pathway, negatively regulated by TSC1/TSC2, is a major regulator of mRNA translation initiation, primarily through its control of 4E-BP proteins and S6K1. oup.combiorxiv.orgmdpi.com

Protein Stability and Proteasomal Degradation Pathways of this compound (TSC2)

The cellular abundance of this compound is also controlled by its protein stability and degradation. This compound is subject to ubiquitination, a process that can target proteins for degradation by the proteasome. The stability of this compound is influenced by its interaction with other proteins, particularly TSC1, which forms a stable complex with this compound. TSC1 is essential for the stability of TSC2 and protects it from ubiquitination and subsequent proteasomal degradation. nih.govoncotarget.comembopress.org In the absence of TSC1, or when the TSC1-TSC2 complex is disrupted, this compound becomes less stable and is prone to degradation. nih.govoncotarget.comresearchgate.net

Several E3 ubiquitin ligases have been identified that can target this compound for degradation. HERC1 is one such E3 ligase that ubiquitinates this compound, promoting its proteasomal breakdown. nih.govoncotarget.com TSC1 competes with HERC1 for binding to the N-terminal domain of this compound, and its stronger binding affinity helps shield this compound from HERC1-mediated ubiquitination and degradation. nih.gov Other E3 ligases implicated in this compound ubiquitination and degradation include the DDB1-CUL4-ROC1 complex, which is recruited to this compound by the WD40 protein FBW5. uniprot.orgunc.edu Overexpression of FBW5 or CUL4A can promote TSC2 degradation, while their depletion stabilizes this compound. uniprot.orgunc.edu Other ligases such as PAM, E6AP, and TRIM6 have also been reported to ubiquitinate TSC2, leading to its proteasomal degradation. researchgate.net

Molecular chaperones, such as Hsp70 and Hsp90, also play a role in maintaining this compound stability and ensuring its proper folding. nih.govembopress.org Hsp70 is necessary to prevent ubiquitination and degradation of newly synthesized this compound, likely by chaperoning it to TSC1. nih.gov TSC1 also acts as a cochaperone for Hsp90, facilitating the binding of this compound to Hsp90, which is essential for preventing this compound proteasomal degradation. nih.govembopress.org Disruptions in the interaction between this compound and these chaperones or TSC1 can lead to this compound instability and degradation, contributing to the pathogenesis of tuberous sclerosis complex. nih.govoncotarget.comembopress.orgresearchgate.net The degradation of this compound following ubiquitination by Ube3a has also been suggested to contribute to certain neurological phenotypes. frontiersin.org

The stability of this compound can also be indirectly affected by its interaction with other proteins, such as p27, a cell cycle inhibitor. Loss of TSC2 can lead to decreased stability and mislocalization of p27. pnas.orgfrontiersin.org While this compound does not directly associate with p27 or the kinases that phosphorylate p27, its absence affects p27 stability through indirect pathways, potentially involving ubiquitination pathways like those involving SCF complexes. pnas.org

Here is a summary of some key regulatory mechanisms discussed:

Regulatory LevelMechanismKey Players/FactorsEffect on this compound (TSC2)
TranscriptionalPromoter/Enhancer BindingTranscription Factors (e.g., NF-1, STAT3, TSC2)Modulates TSC2 mRNA synthesis rate
Epigenetic ModulationDNA Methylation (CpG islands), Histone Modifications (methylation, acetylation)Silencing or activation of TSC2 gene expression
Post-TranscriptionalMicroRNA RegulationmiR-296 and potentially othersAffects TSC2 mRNA stability and/or translational repression
TranslationalmRNA Stability and Translational EfficiencyRNA-binding proteins, 5'UTR/3'UTR elements, TSC1/TSC2 complex, mTORC1 signalingControls rate of this compound protein synthesis
Post-TranslationalProtein Stability and DegradationTSC1 interaction, Ubiquitination, Proteasomal DegradationControls this compound protein levels and half-life
E3 Ubiquitin LigasesHERC1, DDB1-CUL4-ROC1 (with FBW5), PAM, E6AP, TRIM6, Ube3aTargets this compound for degradation
Molecular ChaperonesHsp70, Hsp90Promotes proper folding and prevents degradation

Chaperone-Mediated Stability of this compound (TSC2) (e.g., Hsp70, Hsp90)

Molecular chaperones play a vital role in the proper folding, assembly, and stability of many proteins, including tumor suppressors like this compound. Heat shock proteins 70 (Hsp70) and 90 (Hsp90) are key chaperones involved in maintaining this compound integrity.

Research indicates that this compound is a client protein of both Hsp70 and Hsp90. embopress.orgnih.gov Inhibition of either Hsp70 or Hsp90 activity leads to the ubiquitination and subsequent proteasomal degradation of this compound. embopress.orgnih.gov This suggests that these chaperones are essential for preventing this compound from being targeted for degradation. embopress.orgnih.gov

The interaction between this compound and these chaperones is facilitated by co-chaperones. Studies have shown that this compound interacts with Hsp70 and Hsp90, as well as co-chaperones such as HOP, Cdc37, PP5, and p23. embopress.orgnih.gov Notably, Hamartin (TSC1), the binding partner of this compound, has been identified as a new co-chaperone for Hsp90. embopress.orgnih.govnih.gov TSC1 interacts with Hsp90 and facilitates the folding of client proteins, including this compound, thereby preventing their ubiquitination and proteasomal degradation. embopress.orgnih.gov This highlights a coordinated effort between chaperones and TSC1 in maintaining this compound stability.

The interaction between TSC1 and Hsp90 involves the C-terminal domain of TSC1 binding to the middle domain of Hsp90, which can inhibit Hsp90 ATPase activity. embopress.orgnih.gov This interaction is crucial for the Hsp90-mediated folding and stabilization of this compound. embopress.orgnih.gov

Mechanisms Protecting this compound (TSC2) from Degradation (e.g., TSC1 interaction)

A primary mechanism protecting this compound from degradation is its interaction with Hamartin (TSC1) to form the stable TSC1-TSC2 complex. wikipedia.orgnih.govoncotarget.comoup.com TSC1 acts as a crucial stabilizer of this compound, preventing its ubiquitin-mediated degradation. wikipedia.orgembopress.orgnih.govoncotarget.comoup.com

The formation of the TSC1-TSC2 complex is essential for the stability of this compound. In the absence of TSC1, this compound is unstable and prone to degradation. nih.govsdbonline.orgbiorxiv.org Many disease-associated mutations in either TSC1 or TSC2 that disrupt the interaction between the two proteins lead to decreased this compound levels due to enhanced degradation. nih.govoncotarget.comsdbonline.org

One key mechanism by which TSC1 protects this compound involves preventing the access of E3 ubiquitin ligases to this compound. The E3 ubiquitin ligase HERC1 is known to ubiquitinate this compound, targeting it for proteasomal degradation. embopress.orgoncotarget.comresearchgate.netoncotarget.comhealth.mil TSC1 competes with HERC1 for binding to the N-terminal domain of this compound. oncotarget.com TSC1 has a stronger affinity for this compound than HERC1, effectively shielding this compound from HERC1-mediated ubiquitination and degradation. oncotarget.com

Other E3 ubiquitin ligases, such as PAM, E6AP, TRIM6, TRIM31, and the DDB1-CUL4-ROC1 complex (mediated by FBW5), have also been implicated in the ubiquitination and degradation of this compound. researchgate.netfrontiersin.orguniprot.orgsfari.orgnih.gov The interaction with TSC1 is believed to offer protection against degradation mediated by these other ligases as well. For instance, coexpression of TSC1 has been shown to protect this compound from degradation induced by FBW5 overexpression. uniprot.orgnih.gov

Beyond the direct interaction with TSC1, other factors and modifications can influence this compound stability. For example, acetylation of this compound by ARD1 has been reported to stabilize this compound and inhibit its degradation. frontiersin.org Additionally, methylation of this compound at specific residues by protein arginine methyltransferase 1 can inhibit phosphorylation at a site critical for this compound stability. frontiersin.org

The coordinated action of chaperones like Hsp70 and Hsp90, along with the protective interaction with TSC1, and other post-translational modifications, ensures the appropriate stability and function of this compound, which is critical for its role as a key regulator of the mTORC1 pathway and as a tumor suppressor.

Subcellular Localization Dynamics and Their Chemical Regulatory Mechanisms of Tuberin Tsc2

Mechanisms of Cytoplasmic and Nuclear Shuttling of Tuberin (TSC2)

The shuttling of this compound between the cytoplasm and the nucleus is a key regulatory mechanism that dictates its function. While predominantly found in the cytoplasm, this compound can translocate to the nucleus in a transient and regulated manner, influenced by specific signaling sequences within its structure and post-translational modifications. nih.govaacrjournals.org This dynamic localization allows this compound to interact with different sets of proteins and participate in distinct signaling pathways in each compartment.

The directed movement of this compound into the nucleus is mediated by specific amino acid sequences known as Nuclear Localization Signals (NLS). Research has identified a functional NLS within the C-terminal region of this compound. nih.govaacrjournals.org Specifically, studies using deletion constructs have mapped a nuclear localization sequence to the region between amino acids 1351 and 1807. physiology.orgnih.gov Further investigation has revealed that the Calmodulin (CaM) and estrogen receptor-alpha (ERα) binding domain within this C-terminal region can function as an NLS. nih.govaacrjournals.orgresearchgate.netnih.gov Two potential NLS sequences identified within this broader region are KKRH at amino acid position 1637 and PSRRGKR at position 1468. physiology.org

In contrast to the well-characterized NLS, a specific, canonical Nuclear Export Signal (NES) responsible for this compound's exit from the nucleus has not been definitively identified in the reviewed scientific literature. The export of proteins from the nucleus is often mediated by the Exportin 1/CRM1 pathway, which recognizes leucine-rich NES motifs. nih.gov While this compound does shuttle out of the nucleus, the precise sequence and mechanism driving this export remain an area for further investigation.

Signal TypeIdentified Region / SequenceFunctional Notes
Nuclear Localization Signal (NLS)Amino Acids 1351-1807Region contains sequences necessary for nuclear import. physiology.orgnih.gov
Nuclear Localization Signal (NLS)Calmodulin/ERα Binding DomainOverlaps with the 1351-1807 region and functions as an NLS. nih.govnih.gov
Potential NLSPSRRGKR (aa 1468)A putative NLS sequence identified by computational analysis. physiology.org
Potential NLSKKRH (aa 1637)A putative NLS sequence identified by computational analysis. physiology.org
Nuclear Export Signal (NES)Not definitively identifiedThe mechanism for this compound's export from the nucleus is not fully characterized.

The translocation of this compound into the nucleus is not constitutive but is dynamically regulated by post-translational modifications, primarily phosphorylation. aacrjournals.org This process is linked to intracellular signaling pathways that respond to mitogens, nutrient availability, and cellular stress. aacrjournals.org

Several key phosphorylation sites have been identified that modulate this compound's subcellular location:

Serine 1798 (Ser1798): Located in the C-terminus, this residue is a phosphorylation site for both Akt and p90 ribosomal S6 kinase-1 (RSK1). aacrjournals.org Phosphorylation at Ser1798 has been shown to facilitate or enhance the nuclear localization of this compound. aacrjournals.orgresearchgate.net This suggests a mechanism where mitogenic signals can drive this compound into the nucleus to potentially modulate gene transcription events, such as those mediated by the estrogen receptor. aacrjournals.org

Serine 939 (S939) and Threonine 1462 (T1462): These are well-characterized sites for phosphorylation by the kinase Akt. In contrast to Ser1798, phosphorylation at S939 and T1462 promotes the retention of this compound in the cytoplasm. nih.gov In cycling cells with high Akt activity, this compound is predominantly cytoplasmic. Conversely, in arrested G0 cells where Akt activity is low, a significant portion of this compound is found in the nucleus. nih.gov This indicates that different phosphorylation events can have opposing effects on this compound's localization, allowing for fine-tuned control in response to diverse cellular cues.

This dual regulation highlights a complex system where growth factor signaling via Akt can sequester this compound in the cytoplasm to regulate mTORC1, while other signals can promote its nuclear entry to perform distinct functions. nih.govnih.gov

Phosphorylation SiteKinaseEffect on LocalizationCellular Context
Ser1798Akt, p90-RSK1Promotes nuclear import. aacrjournals.orgaacrjournals.orgResponse to mitogenic stimulation (e.g., phorbol esters). aacrjournals.org
S939 / T1462AktPromotes cytoplasmic retention / Downregulates nuclear localization. nih.govHigh growth factor signaling in cycling cells. nih.govnih.gov

Association of this compound (TSC2) with Cellular Organelles and Membranes

Beyond its nucleocytoplasmic shuttling, this compound associates with various organelles, positioning it at critical hubs of cellular metabolism and signaling.

This compound's localization to the lysosomal surface is a critical, universal response to cellular stress and is central to its function as an inhibitor of the mTORC1 complex. nih.gov The TSC complex is recruited to the lysosome to inactivate its substrate, the small GTPase Rheb, which also resides on the lysosomal membrane. nih.gov

This recruitment is a highly regulated process. Under optimal growth conditions, with both sufficient amino acids and growth factors, this compound is maintained in a diffuse cytoplasmic state. nih.gov However, the absence of either amino acids or growth factors, or the presence of other cellular stresses (like energy stress or oxygen deprivation), is sufficient to trigger the translocation of this compound to the lysosome. nih.gov This relocalization is reversible upon restoration of favorable conditions. The recruitment of this compound to the lysosome upon amino acid starvation is dependent on the Rag GTPases. nih.gov This mechanism ensures that mTORC1, the master regulator of cell growth, is rapidly inactivated when conditions are not favorable, thus preventing anabolic processes and conserving resources. nih.govresearchgate.net

Evidence from immunofluorescence and confocal microscopy has demonstrated the presence of this compound within mitochondria. physiology.orgnih.gov This localization is not random; studies using deletion constructs have identified a specific mitochondrial localization sequence within the region of amino acids 901-1350 of the this compound protein. physiology.orgnih.gov

The biochemical significance of this compound's presence in mitochondria is linked to cellular energy sensing. Intriguingly, the mitochondrial targeting region of this compound contains phosphorylation sites for AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. physiology.org This co-localization suggests a direct role for this compound in integrating signals about the cell's energy levels from the mitochondria into the broader cellular signaling network, potentially influencing processes like apoptosis and metabolism.

This compound has been shown to localize to the Golgi apparatus, a central organelle for protein modification and trafficking. nih.gov Immunofluorescence studies have demonstrated that this compound co-localizes with Golgi-specific marker proteins such as mannosidase-II and furin. This localization is disrupted by treatment with Brefeldin A, a drug that causes the disassembly of the Golgi complex, further confirming its association. nih.gov

Functionally, this compound plays a crucial role in post-Golgi protein transport. frontiersin.org In cells lacking functional this compound, the transport of specific proteins from the Golgi to the plasma membrane is impaired. For example, proteins like caveolin-1 and the Vesicular Stomatitis Virus Glycoprotein (VSVG) are retained in post-Golgi vesicles and fail to reach the cell surface. nih.govfrontiersin.org This indicates that this compound is necessary for the proper trafficking of select cargo, and its absence may contribute to the cellular pathology of Tuberous Sclerosis Complex by disrupting the localization and function of key membrane proteins.

OrganelleLocalization Signal / RegionRecruitment StimulusBiochemical/Functional Significance
LysosomeDependent on Rag GTPases. nih.govAmino acid/growth factor withdrawal, cellular stress. nih.govInhibition of mTORC1 by inactivating the GTPase Rheb on the lysosomal surface. nih.gov
MitochondriaAmino Acids 901-1350. physiology.orgnih.govConstitutive / Regulated by energy status.Linked to cellular energy sensing via AMPK phosphorylation sites within this region. physiology.org
Golgi ApparatusNot explicitly defined.Constitutive.Regulates post-Golgi transport of specific proteins (e.g., caveolin-1, VSVG) to the plasma membrane. nih.govfrontiersin.org

Peroxisome Membrane Association

While predominantly located in the cytoplasm, a functionally significant portion of this compound (TSC2), along with its binding partner Hamartin (TSC1), is associated with the outer membrane of peroxisomes. researchgate.net This localization is not static but is part of a dynamic signaling network that positions the peroxisome as a crucial organelle in cellular metabolic sensing.

The recruitment of the TSC1-TSC2 complex to the peroxisomal membrane is mediated by interactions with specific peroxisomal biogenesis factor (PEX) proteins. harvard.edu this compound has been shown to bind to PEX5, an import receptor for peroxisomal matrix proteins, while Hamartin interacts with PEX19. researchgate.netharvard.eduresearchgate.net The interaction between this compound and PEX5 is dependent on a specific amino acid sequence within this compound, and disease-associated mutations in this region can abrogate peroxisomal localization and impair its function. harvard.edu

The association of this compound with the peroxisome membrane forms a critical signaling node that responds to reactive oxygen species (ROS), which are naturally produced during metabolic processes within the peroxisome, such as the oxidation of very-long-chain fatty acids. researchgate.net In response to elevated peroxisomal ROS, this compound becomes activated at the peroxisome surface. harvard.eduresearchgate.net This activation allows this compound to exert its GTPase-activating protein (GAP) activity towards the small GTPase Rheb, which is also present at the peroxisomal membrane. harvard.edu The subsequent inhibition of Rheb leads to the suppression of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling, a central regulator of cell growth and anabolism. harvard.edu This ROS-induced, this compound-dependent repression of mTORC1 at the peroxisome can trigger catabolic processes like autophagy. harvard.eduresearchgate.net

Regulation of this compound (TSC2) Subcellular Partitioning by Chemical Cues (e.g., Nutrients, Growth Factors)

The subcellular localization of this compound is dynamically regulated by a variety of extracellular and intracellular chemical signals, primarily growth factors and nutrient availability. This partitioning between different compartments, such as membranes and the cytosol, is a key mechanism for controlling its inhibitory function over the mTORC1 pathway. nih.gov

In the absence of growth factors or under conditions of nutrient scarcity, this compound, in complex with Hamartin, is typically localized to membranes, including those of lysosomes and peroxisomes. nih.govnih.gov In this state, this compound is hypophosphorylated and active, allowing it to bind and inhibit the membrane-anchored GTPase Rheb, thereby keeping mTORC1 signaling in check. nih.gov

The presence of growth factors, such as insulin (B600854) or epidermal growth factor (EGF), initiates a signaling cascade that leads to the phosphorylation and inactivation of this compound. aacrjournals.org A key kinase in this pathway is Akt (also known as Protein Kinase B), which is activated downstream of phosphoinositide 3-kinase (PI3K). aacrjournals.orgphysiology.orgphysiology.org Akt directly phosphorylates this compound on multiple serine/threonine residues, with Ser939 and Ser981 being crucial sites. nih.govfrontiersin.org

This phosphorylation event does not directly inhibit this compound's intrinsic GAP activity but rather induces a conformational change that promotes its binding to 14-3-3 scaffold proteins. nih.govaacrjournals.orgnih.gov The binding of 14-3-3 proteins sequesters this compound in the cytosol, causing it to translocate away from its membrane-bound target, Rheb. nih.govaacrjournals.org This spatial separation effectively relieves the inhibition on Rheb, allowing it to activate mTORC1 and promote anabolic processes like protein and lipid synthesis. nih.govfrontiersin.org The translocation from the membrane to the cytosol can be blocked by inhibitors of the PI3K pathway, such as wortmannin, highlighting the critical role of this signaling axis. aacrjournals.orgnih.gov

Nutrient levels, particularly amino acids and glucose, also profoundly influence this compound's localization. Under low energy or nutrient conditions, such as glucose deprivation, AMP-activated protein kinase (AMPK) becomes active. nih.gov AMPK can phosphorylate this compound, which, in contrast to Akt-mediated phosphorylation, is thought to enhance its activity and promote its function in inhibiting mTORC1. nih.gov Conversely, conditions of nutrient sufficiency contribute to the Akt-mediated inhibitory pathway. frontiersin.org Some studies suggest that under low energy or serum starvation conditions, this compound can translocate to the nucleus, although its primary functional role is considered to be in the cytoplasm and at membrane surfaces. frontiersin.orgplos.orgaacrjournals.org

Therefore, the subcellular partitioning of this compound acts as a sophisticated molecular switch, integrating signals from growth factor and nutrient-sensing pathways to control cell growth and metabolism.

Table 1: Regulation of this compound (TSC2) Subcellular Localization by Chemical Cues

Chemical Cue Signaling Pathway/Mediator Key Phosphorylation Sites Effect on this compound Resulting Subcellular Localization Functional Outcome
Growth Factors (e.g., Insulin, EGF) PI3K/Akt Ser939, Ser981, Thr1462 Phosphorylation, binding to 14-3-3 proteins Translocation from membranes to cytosol Inactivation of this compound, Activation of mTORC1
Nutrient/Energy Deprivation (e.g., low glucose) LKB1/AMPK Thr1227, Ser1345 Phosphorylation Localization to membranes/cytoskeleton Activation of this compound, Inhibition of mTORC1

| Serum Starvation | Multiple pathways | C-terminal sites | Phosphorylation-associated changes | Increased nuclear localization | Modulation of transcription/other nuclear events |

Table 2: Mentioned Compounds

Compound Name
This compound (TSC2)
Hamartin (TSC1)
Rheb
PEX5
PEX19
Akt (Protein Kinase B)
14-3-3 proteins
Wortmannin
AMP-activated protein kinase (AMPK)
mTORC1

Biochemical Impact of Tuberin Tsc2 Genetic Variation

Molecular Consequences of TSC2 Missense Mutations on Tuberin (TSC2) Protein Structure and Function

Missense mutations in the TSC2 gene result in single amino acid substitutions in the this compound protein, which can have profound effects on its structure and function. These alterations are a significant cause of Tuberous Sclerosis Complex (TSC) and disrupt cellular signaling pathways, primarily through the dysregulation of the mTORC1 complex. The functional consequences of these mutations can be categorized into several key biochemical impacts.

Disruption of TSC1-TSC2 Complex Formation

The formation of a stable heterodimer between this compound (TSC2) and Hamartin (TSC1) is essential for their function. wikipedia.org This complex acts as a GTPase-Activating Protein (GAP) for the small GTPase Rheb. wikipedia.org this compound contains the catalytic GAP domain, while Hamartin stabilizes this compound, protecting it from degradation. wikipedia.orgnih.gov

Specific missense mutations, particularly in the N-terminal region of this compound, can abolish or severely impair its interaction with Hamartin. oup.com For instance, studies have shown that mutations within the Hamartin-binding domain (amino acids 1-418) can disrupt the formation of the TSC1-TSC2 complex. researchgate.net Research using yeast two-hybrid systems and co-immunoprecipitation assays has identified specific pathogenic missense changes, such as G294E and the in-frame deletion I365del, that completely abolish the this compound-Hamartin interaction. oup.com In contrast, non-pathogenic polymorphisms in the same region have little to no effect on this binding. oup.com Other mutations, including R611Q, R611W, A614D, and C696Y, have been shown to interfere with the chaperone function of this compound, which is necessary to maintain the complex in a soluble, functional form. researchgate.netoup.com The inability to form a stable complex renders this compound non-functional, leading to downstream signaling abnormalities.

TSC2 Missense Variant Location Effect on TSC1-TSC2 Interaction
G294EN-terminal DomainAbolishes interaction with Hamartin (TSC1) oup.com
I365delN-terminal DomainAbolishes interaction with Hamartin (TSC1) oup.com
R611Q / R611WCentral DomainDisrupts this compound's chaperone function for Hamartin researchgate.netoup.com
A614D / F615SCentral DomainDisrupts this compound's chaperone function for Hamartin researchgate.net

Impairment of Rheb-GAP Catalytic Activity

A primary function of the TSC1-TSC2 complex is to act as a GAP for Rheb, converting it from its active GTP-bound state to an inactive GDP-bound state. researchgate.net This action inhibits mTORC1 signaling. The GAP-related domain of this compound is located near the C-terminus (exons 34-38) and is a frequent target for missense mutations in TSC. nih.govnih.gov

Mutations within this catalytic domain can directly impair or eliminate the Rheb-GAP activity of this compound. nih.gov This failure to inactivate Rheb leads to its accumulation in a GTP-bound state, resulting in constitutive activation of mTORC1 and increased phosphorylation of its downstream targets, such as S6K and 4E-BP1. nih.govresearchgate.net Structural and biochemical analyses have revealed that this compound utilizes a catalytic "asparagine thumb" (specifically, residue Asn1643) to stabilize the transition state of GTP hydrolysis in Rheb. eur.nlresearchgate.net Missense mutations affecting this or other critical residues within the GAP domain can render the protein catalytically inactive, even if the complex with Hamartin remains intact. nih.gov Functional assays that measure Rheb-GTP hydrolysis in vitro are critical for determining the pathogenicity of TSC2 variants found in this domain. nih.gov

Alterations in Protein Stability and Turnover

The stability of the this compound protein is closely linked to its interaction with Hamartin. The TSC1-TSC2 complex formation is mutually stabilizing for both proteins. oup.com Hamartin functions as a chaperone for this compound, preventing its ubiquitination and subsequent degradation by the proteasome. wikipedia.org

Missense mutations that disrupt the this compound-Hamartin interaction can leave this compound vulnerable to degradation, leading to reduced cellular levels of the protein. oup.com For example, cultured tumor cells from a patient with an insertion mutation showed decreased levels of this compound, suggesting either inefficient translation or reduced protein stability. nih.gov Pathogenic variants that alter the protein's conformation can also expose degradation signals, leading to increased turnover and a functional loss of the protein, contributing to the disease phenotype.

TSC2 Variant Type Biochemical Consequence Mechanism
Missense (disrupting TSC1 binding)Decreased this compound stability oup.comLoss of Hamartin's chaperone effect, leading to ubiquitination and degradation wikipedia.org
Insertion (in-frame)Reduced this compound protein levels nih.govPotential for reduced protein stability or inefficient translation nih.gov

Changes in Subcellular Localization and Interaction Profiles

This compound exhibits a complex pattern of subcellular localization, shuttling between the cytoplasm and the nucleus, which is critical for its role in integrating various cellular signals. physiology.org This localization is dynamically regulated, in part by phosphorylation events. physiology.orgaacrjournals.org For instance, specific phosphorylation sites within the C-terminus of this compound have been linked to its nuclear localization. nih.gov

Missense mutations can potentially alter this compound's subcellular distribution. A mutation might disrupt a nuclear localization sequence (NLS) or a phosphorylation site that governs its transport, leading to its mislocalization and inability to access specific substrates or interaction partners within different cellular compartments. oup.comphysiology.org While this compound's primary role in mTORC1 regulation occurs in the cytoplasm, particularly at the lysosomal surface, its localization to other areas suggests additional functions. wikipedia.org Therefore, mutations that alter its location or its ability to interact with proteins other than Hamartin and Rheb could contribute to the pathology of TSC in ways that are not directly related to mTORC1 inhibition.

Effects of TSC2 Truncation and Large Genomic Alterations on this compound (TSC2) Protein Function

In addition to missense mutations, a significant portion of pathogenic TSC2 variants involve truncations or large genomic alterations. Truncating mutations, which include nonsense, frameshift, and splice-site mutations, result in a prematurely terminated protein. oup.com These mutations are common in TSC patients and often lead to a severe loss of function. nih.gov

The most critical consequence of most truncating mutations is the loss of the C-terminal GAP domain. oup.com A truncated this compound protein that lacks this region is incapable of regulating Rheb, leading to a complete loss of its tumor suppressor function regarding mTORC1 signaling. medlineplus.gov This results in constitutive activation of the mTORC1 pathway, promoting uncontrolled cell growth and proliferation. medlineplus.gov The protein truncation test (PTT) has been a valuable tool for identifying such alterations, revealing that many truncated proteins terminate before the GAP domain. oup.com

Large genomic deletions, which can range from a single exon to the entire TSC2 gene, also result in a loss of function. researchgate.net These alterations account for up to 15% of identified TSC2 mutations. researchgate.net The functional outcome is typically a complete absence of the this compound protein from the affected allele, which, following a "second hit" that inactivates the remaining wild-type allele, leads to the development of TSC-related tumors. medlineplus.gov

Biochemical Phenotype Correlation with Specific this compound (TSC2) Variants

The wide spectrum of mutations in the TSC2 gene correlates with a range of biochemical phenotypes. The severity of the biochemical defect often relates to the residual function of the mutant this compound protein.

Severe Loss-of-Function Variants: Truncating mutations, large deletions, and missense mutations that completely abolish either TSC1-TSC2 complex formation or Rheb-GAP activity are considered severe loss-of-function alleles. nih.govoup.com Biochemically, these variants lead to high levels of Rheb-GTP and strong, constitutive activation of mTORC1 signaling. nih.gov This dramatic biochemical phenotype is often associated with more severe clinical manifestations of TSC. researchgate.net

Partial Loss-of-Function Variants: Some missense mutations may result in a this compound protein with partially reduced function. For instance, a variant might weaken, but not eliminate, the interaction with Hamartin or reduce, but not abolish, Rheb-GAP activity. nih.govnih.gov These hypomorphic alleles lead to a less pronounced increase in mTORC1 signaling compared to null alleles. nih.gov Studies on mouse models with graded reductions in this compound expression have shown that the level of mTORC1 pathway activation correlates directly with the amount of functional this compound protein. nih.gov

Functional biochemical assays are crucial for classifying variants of uncertain significance (VUS). nih.govnih.gov By expressing a specific this compound variant in cells and measuring its ability to suppress mTORC1 activity (e.g., by assessing S6K phosphorylation), researchers can determine whether a variant is pathogenic, thereby linking the genotype to a specific biochemical phenotype. nih.govnih.gov

Variant Class Example TSC2 Variants Biochemical Effect on mTORC1 Pathway Functional Consequence
Severe Loss-of-Function Frameshift, Nonsense, Large Deletions, Missense in critical GAP residues (e.g., Asn1643)High, constitutive activationComplete loss of Rheb-GAP activity nih.govoup.com
Partial Loss-of-Function Certain missense variants outside critical domainsModerate or partial activationReduced Rheb-GAP activity or reduced complex stability nih.govnih.gov
Neutral/Polymorphism R261W, M286VNo significant change from wild-typeNormal TSC1-TSC2 complex function oup.com

Analytical and Methodological Approaches for Tuberin Tsc2 Chemical Research

Protein Expression, Purification, and Characterization Techniques for Tuberin (TSC2)

Obtaining sufficient quantities of pure, functional this compound (TSC2) is fundamental for detailed biochemical studies. Recombinant protein expression is commonly employed, often utilizing expression systems such as human embryonic kidney cells (HEK293T) or Escherichia coli biorxiv.org. Given that TSC2 is a large protein (approximately 200 kDa) biorxiv.orgptglab.com and can be prone to degradation when expressed alone, co-expression with its binding partner, TSC1 (hamartin), is often necessary to enhance stability and solubility biorxiv.org.

Purification of recombinant this compound (TSC2), often in complex with TSC1, can be achieved through various chromatography techniques. Affinity chromatography, such as using anti-FLAG affinity beads when the protein is tagged, is a primary step biorxiv.org. This is frequently followed by size exclusion chromatography to further purify the complex and assess its oligomeric state biorxiv.org. The identity and purity of the purified protein are typically verified by techniques such as SDS-PAGE and Western blotting biorxiv.orgptglab.com. Mass spectrometry can also be used to confirm the identity of the purified components biorxiv.org. Characterization may also involve assessing the protein's molecular weight and confirming its interaction with known binding partners like TSC1 nih.gov.

In Vitro Biochemical Assays for this compound (TSC2) Activity Assessment

Assessing the biochemical activity of this compound (TSC2), particularly its GAP activity towards Rheb, is crucial for understanding its function. Various in vitro assays have been developed for this purpose.

Rheb-GTPase Hydrolysis Assays (e.g., Fluorescence Anisotropy, Phosphate (B84403) Release)

This compound (TSC2) functions as a GAP by stimulating the hydrolysis of GTP bound to Rheb, converting it to GDP and inorganic phosphate (Pi) nih.govgoogle.com. Assays that measure either the decrease in GTP-bound Rheb or the increase in released phosphate can quantify this activity.

Phosphate release assays directly measure the inorganic phosphate generated during GTP hydrolysis. Historically, radioactive methods using [γ-³²P]GTP were used, where the released ³²P-phosphate is separated and quantified by scintillation counting nih.gov. More modern approaches include bioluminescent or colorimetric assays that couple phosphate detection to enzymatic reactions, offering higher throughput and avoiding radioactivity google.comnih.gov. These assays typically involve incubating purified Rheb (pre-loaded with GTP) with purified this compound (TSC2) and measuring the rate of phosphate release over time nih.govgoogle.com.

Fluorescence anisotropy can be used with fluorescently labeled GTP analogs (e.g., mant-GTP) bound to Rheb scholaris.ca. The anisotropy signal changes upon GTP hydrolysis and subsequent nucleotide release or exchange, allowing for real-time monitoring of the reaction kinetics.

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, FRET, SPR)

This compound (TSC2) functions within a complex, primarily with TSC1 and TBC1D7 biorxiv.orgunifr.ch. Its interaction with Rheb is also central to its GAP activity nih.gov. Various methods are used to study these protein-protein interactions.

Co-immunoprecipitation (Co-IP) is a widely used technique to confirm physical association between proteins in cell lysates nih.govscispace.comresearchgate.net. An antibody specific to one protein (e.g., TSC1 or a tagged version of TSC2) is used to pull down that protein, and then the presence of the interacting partner (e.g., TSC2 or TSC1) in the immunoprecipitated material is detected by Western blotting nih.govresearchgate.net. This method can be used to study the interaction between endogenous proteins or exogenously expressed proteins nih.govresearchgate.net.

Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) are biophysical techniques that can provide more quantitative information about protein interactions, including binding kinetics and affinity ki.semdpi.comgoogle.com. FRET measures energy transfer between two fluorescently labeled molecules when they are in close proximity, indicating interaction ki.semdpi.com. SPR measures changes in refractive index near a sensor surface when a binding event occurs between an immobilized molecule and a molecule in solution ki.segoogle.com. These techniques can be used to study the direct interaction between purified proteins, such as TSC1 and TSC2 domains or TSC2 and Rheb nih.govki.segoogle.com.

Enzyme-Linked Immunosorbent Assays (ELISA) for this compound (TSC2) Quantification and Phosphorylation Status

ELISA is a versatile plate-based assay used for detecting and quantifying specific proteins or post-translational modifications. ELISA kits are available for quantifying total this compound (TSC2) protein levels in cell lysates immunoway.com. These assays typically use capture antibodies immobilized on a plate to bind TSC2, followed by detection with a labeled antibody immunoway.com.

ELISA is also valuable for assessing the phosphorylation status of this compound (TSC2) at specific residues, which is critical for its regulation thermofisher.combosterbio.comaacrjournals.org. Phospho-specific antibodies are used to detect this compound (TSC2) only when it is phosphorylated at a particular site, such as Ser939 or Thr1462 thermofisher.combosterbio.com. By comparing the signal obtained with phospho-specific antibodies to that obtained with antibodies recognizing total TSC2, the relative level of phosphorylation can be determined aacrjournals.org. This is particularly useful for studying how upstream kinases, such as Akt and Erk, regulate TSC2 activity aacrjournals.orgnih.gov.

Mass Spectrometry for Post-Translational Modification Analysis

Mass spectrometry (MS) is a powerful tool for identifying and characterizing post-translational modifications (PTMs) on proteins, including this compound (TSC2) grantome.comlovd.nlfrontiersin.orgnih.govcytoskeleton.com. PTMs such as phosphorylation, ubiquitination, and acetylation can significantly impact protein function, localization, and interactions frontiersin.orgnih.gov.

MS-based proteomics approaches, typically "bottom-up" proteomics, involve digesting the protein (or complex protein mixture) into peptides using enzymes like trypsin cytoskeleton.com. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer cytoskeleton.com. By measuring the mass-to-charge ratio (m/z) of the peptides and their fragments, the amino acid sequence can be determined, and modifications can be identified based on characteristic mass shifts nih.govcytoskeleton.com. For example, phosphorylation adds a mass of approximately 80 Da to a serine, threonine, or tyrosine residue nih.gov.

Enrichment strategies are often necessary to detect low-abundance modified peptides cytoskeleton.com. For instance, phosphopeptides can be enriched using immobilized metal affinity chromatography (IMAC) or antibodies before MS analysis cytoskeleton.com. Analysis of MS data requires specialized software to match observed spectra to theoretical spectra from protein databases, considering potential modifications nih.gov. MS can provide detailed information on the specific sites of modification within the this compound (TSC2) protein sequence.

High-Throughput Screening Methodologies for this compound (TSC2) Modulators (non-therapeutic compound identification)

High-throughput screening (HTS) allows for rapidly testing large libraries of compounds to identify those that can modulate the activity or expression of a target protein like this compound (TSC2). While many HTS efforts focus on therapeutic compound discovery, the methodologies can also be applied to identify non-therapeutic compounds that serve as valuable research tools to probe TSC2 function.

HTS assays for this compound (TSC2) can be cell-based or biochemical. Cell-based assays often utilize reporter systems or measure downstream effects of TSC2 activity, such as the phosphorylation status of S6K1 or 4E-BP1, which are regulated by mTORC1, the pathway inhibited by the TSC complex pnas.org. Changes in cell proliferation or autophagy can also be used as readouts in cell-based screens plos.orgbiorxiv.org. For example, phenotypic screens in TSC2-deficient cells can identify compounds that rescue the observed phenotypes biorxiv.orgbiorxiv.org.

Biochemical HTS assays can directly measure TSC2 GAP activity using high-throughput compatible formats of the Rheb-GTP hydrolysis assays, such as those based on fluorescence or luminescence google.comnih.gov. Protein-protein interaction assays, like AlphaLISA or time-resolved FRET (TR-FRET), can also be adapted for HTS to identify compounds that disrupt or enhance the interaction between TSC2 and its partners ki.se.

HTS campaigns involve miniaturized assay formats (e.g., 384- or 1536-well plates), automated liquid handling systems, and sophisticated detection equipment biorxiv.org. Data analysis involves identifying "hits" based on predefined criteria and then validating these hits in secondary assays. Genetic screening approaches, such as CRISPR-based screens, can also be considered high-throughput and have been used to identify genes, including TSC2, that influence specific cellular phenotypes researchgate.net.

Computational Modeling and Simulation of this compound (TSC2) Dynamics and Interactions

Computational modeling and simulation techniques play a significant role in understanding the structural dynamics and interactions of this compound (TSC2), particularly its interaction with Rheb and other proteins in the mTOR signaling pathway. These approaches provide insights into the molecular mechanisms underlying TSC2 function and can aid in the identification and design of potential therapeutic agents.

Molecular dynamics (MD) simulations and protein-protein docking consensus approaches have been employed to investigate the binding mode of the TSC2-Rheb complex. These studies aim to gain structural insights into the protein-protein interactions that facilitate the hydrolysis of GTP to GDP by Rheb, leading to Rheb inactivation and subsequent suppression of mTORC1. nih.govacs.org Given the absence of a cocrystallized structure of the full TSC2-Rheb complex, computational models are developed using individual protein structures, such as the TSC2-GAP domain (PDB: 7DL2) and Rheb in complex with GTP (PDB: 1XTS). nih.govacs.org These models are refined and evaluated through MD simulations to explore conformational dynamics and protein mobility at the interaction interface. nih.govacs.org

Research findings from computational studies suggest key residues involved in the TSC2-Rheb interaction and the catalytic mechanism. For instance, molecular dynamics simulations and a model of the TSC2-Rheb complex propose that TSC2 Asn1643 and Rheb Tyr35 are crucial active site residues. rcsb.orgresearchgate.net While Rheb Arg15 and Asp65 were previously thought to be catalytic, simulations indicate they contribute to the interface and indirectly support catalysis. rcsb.orgresearchgate.net These computational models can serve as templates for the design of inhibitors that disrupt the TSC2-Rheb interaction, potentially reactivating mTORC1 signaling. nih.govacs.org

Computational approaches are also used to analyze the impact of mutations on TSC2 function. For example, computational modeling by SIFT has been used to assess the likely effect of TSC2 mutations, such as the G661R mutation, on protein function. oncokb.org

Furthermore, computational modeling is applied to complex biological systems involving TSC2. Discrete modeling of major signaling pathways, including the PI3K/AKT/mTOR pathway, incorporates the inhibitory effect of AKT on TSC2. biorxiv.org This allows for the assembly of large networks to capture various aspects of cellular systems and investigate the effects of mutations and signaling pathway interactions. biorxiv.org

Bioinformatic comparisons across different animal models have also been performed to examine the conservation of structural and functional elements of TSC1 and TSC2, highlighting the varying degrees of similarity to human sequences in different species. nih.gov

Cell-Based Biochemical Assays Utilizing this compound (TSC2)-Deficient Systems (e.g., siRNA knockdown, CRISPR knockouts)

Cell-based biochemical assays employing TSC2-deficient systems, such as those generated by siRNA knockdown or CRISPR-mediated gene knockout, are essential tools for studying the biological functions of this compound and the consequences of its deficiency. These systems allow researchers to investigate the impact of reduced or absent TSC2 on various cellular processes and signaling pathways.

TSC2 knockdown using siRNA has been utilized in various cell lines to study the effects of reduced TSC2 expression. In INS-1 cells, siRNA-mediated knockdown of TSC2 significantly reduced both TSC2 protein and mRNA levels. researchgate.net This reduction led to increased phosphorylation of p70 S6 kinase and S6 ribosomal protein, indicative of mTORC1 activation. researchgate.net Concurrently, a decrease in the phosphorylation of Akt at Thr 308 and Ser 473 was observed, suggesting that activated mTORC1 downregulates Akt in these cells. researchgate.net TSC2 knockdown in INS-1 cells also resulted in a significant increase in insulin (B600854) secretion in response to glucose. researchgate.net

Studies using siRNA-induced downregulation of TSC2 in wild-type mouse embryonic fibroblasts (MEFs) and NIH 3T3 fibroblasts have shown that depletion of TSC2 promotes cell migration. researchgate.net In contrast, TSC1 depletion attenuated cell migration in these models. researchgate.net

CRISPR/Cas9 technology is widely used to generate TSC2 knockout cell lines, providing a more stable and complete loss of TSC2 function compared to transient siRNA knockdown. Isogenic human induced pluripotent stem cell (iPSC) lines with CRISPR/Cas9-mediated knockout of the TSC2 gene have been generated to model TSC disease biology. biorxiv.orgbiorxiv.org These TSC2-deficient iPSCs and neurons derived from them exhibit phenotypes consistent with mTOR signaling hyperactivation, including increased soma size and elevated pS6 immunoreactivity. biorxiv.org These models are used in high-throughput phenotypic screens to identify compounds that can rescue disease-associated parameters. biorxiv.org

CRISPR/Cas9-mediated knockout of TSC2 in NIH-3T3 cell lines has been successfully constructed and validated by PCR, Western blot, and sensitivity tests to mTOR inhibitors. researchgate.net TSC2 knockout in these cells led to increased proliferation and invasion abilities compared to wild-type cells. researchgate.net

Cell lines with genetic loss of TSC2, either spontaneous or engineered through methods like CRISPR, are valuable for studying the consequences of chronic TSC2 deficiency. Tsc2-null MEFs show increased Tfeb mRNA expression and primarily nuclear TFEB, suggesting a role for TSC2 in regulating lysosome biogenesis via a non-canonical RAGC and TFEB-dependent mechanism. nih.gov The proliferation of Tsc2-null MEFs can be assessed using methods like crystal violet staining. nih.gov

Biochemical assays in TSC2-deficient cells often involve analyzing the phosphorylation status of downstream targets of mTORC1, such as S6K and S6 ribosomal protein, as a measure of mTORC1 activity. researchgate.netnih.gov Re-expression of TSC2 in deficient cells can be used to validate the observed phenotypes and confirm that they are a direct consequence of TSC2 loss. nih.gov

Data Table: Effects of TSC2 Knockdown/Knockout in Cell-Based Assays

Cell TypeMethod of TSC2 DeficiencyKey FindingsRelevant AssaysSource
INS-1 cellssiRNA knockdownReduced TSC2 protein/mRNA, increased p-S6K, increased p-S6, decreased p-Akt (Thr308, Ser473), increased insulin secretion.Immunoblot, Real-time PCR, Insulin secretion assay. researchgate.net
Wild-type MEFssiRNA knockdownPromoted cell migration.Migration assay. researchgate.net
NIH 3T3 fibroblastssiRNA knockdownIncreased basal and PDGF-induced migration.Migration assay. researchgate.net
Human iPSCs/NeuronsCRISPR/Cas9 knockoutIncreased soma size, upregulated pS6 immunoreactivity, altered neuronal morphology, transcript expression, and neuronal excitability.Cell size measurement, Immunofluorescence (pS6), Electrophysiology, Transcriptomics. biorxiv.org
NIH-3T3 cellsCRISPR/Cas9 knockoutIncreased proliferation and invasion ability.Proliferation assay, Transwell invasion assay, mTOR inhibitor sensitivity test. researchgate.net
Tsc2-null MEFsGenetic knockoutIncreased Tfeb mRNA expression, nuclear TFEB localization, altered proliferation.qRT-PCR, Immunofluorescence (TFEB), Proliferation assay (Crystal violet staining). nih.gov
AML cellsGenetic deficiencyChronically activated Rheb/mTORC1 pathway, altered gene expression (e.g., IRF7 targets), impaired nuclear localization of IRF7.Immunoblot (pS6K, Rheb, Ras-GTP), Gene array analysis, Immunofluorescence (IRF7). nih.gov

Tuberin Tsc2 in Integrated Cellular Biochemical Networks

Biochemical Integration of Upstream Signals by Tuberin (TSC2)

This compound serves as a crucial node where signals from various upstream pathways converge to modulate mTORC1 activity. nih.govoup.comfrontiersin.org The regulatory activity of the TSC1-TSC2 complex is finely tuned by phosphorylation events mediated by distinct kinases, allowing the cell to respond appropriately to different environmental cues. nih.govbiorxiv.org

Growth Factor Signaling Pathway Convergence (e.g., PI3K/Akt, MAPK/ERK)

Growth factors, such as insulin (B600854), activate signaling cascades including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. frontiersin.orgmdpi.comnih.gov These pathways converge on the TSC complex, leading to its inhibition. frontiersin.orgnih.govmdpi.comnih.gov Akt, a downstream kinase of PI3K, directly phosphorylates TSC2 at multiple serine and threonine residues, including Ser939 and Thr1462 in human TSC2. oup.comfrontiersin.orgbiorxiv.orgnih.gov This phosphorylation is thought to inhibit the GAP activity of TSC2 towards Rheb, allowing Rheb-GTP to accumulate and activate mTORC1. oup.comnih.gov Similarly, the MAPK/ERK pathway, often activated by growth factors, also contributes to the inhibition of TSC2 through phosphorylation, although the specific residues phosphorylated by ERK may be distinct from those targeted by Akt. nih.govbiorxiv.orgmdpi.comnih.gov Studies suggest that Akt and ERK signaling can synergistically promote mTORC1 activity, indicating that phosphorylation of distinct sites on TSC2 by these kinases can lead to a greater repression of its GAP activity. nih.gov

Table 1: Examples of Kinases Involved in Growth Factor Signaling and their Effect on TSC2 Activity

KinasePathwayEffect on TSC2 ActivityMechanism
AktPI3K/AktInhibitionPhosphorylation of multiple residues (e.g., S939, T1462) oup.comfrontiersin.orgbiorxiv.orgnih.gov
ERK (MAPK)MAPK/ERKInhibitionPhosphorylation of distinct residues nih.govbiorxiv.orgmdpi.comnih.gov
RSK (MAPK)MAPK/ERKInhibitionPhosphorylation of TSC2 mdpi.comnih.gov

Nutrient and Energy Sensing Mechanisms (e.g., AMPK activation)

This compound also plays a crucial role in integrating signals related to cellular nutrient and energy status. nih.govfrontiersin.org The AMP-activated protein kinase (AMPK) is a primary cellular energy sensor that is activated in response to conditions of low energy, such as ATP depletion. oup.commdpi.comnih.govbohrium.com Activated AMPK phosphorylates TSC2 at specific residues, such as Ser1387 in human TSC2 (corresponding to Ser1345 in mouse TSC2). nih.govmdpi.combohrium.com In contrast to the inhibitory phosphorylation by growth factor pathways, AMPK-mediated phosphorylation enhances the GAP activity of TSC2, leading to increased hydrolysis of Rheb-GTP and inhibition of mTORC1. oup.commdpi.comnih.govbohrium.com This mechanism is essential for adapting cellular metabolism and growth during periods of energy stress. nih.govbohrium.com

Table 2: Examples of Nutrient/Energy Sensors and their Effect on TSC2 Activity

Sensor/KinaseConditionEffect on TSC2 ActivityMechanism
AMPKLow energy/Nutrient deprivation oup.commdpi.comnih.govbohrium.comActivationPhosphorylation of specific residues (e.g., S1387) nih.govmdpi.combohrium.com

Stress Response Pathways and this compound (TSC2) Biochemical Regulation (e.g., REDD1, DNA damage)

Cellular stress conditions, including hypoxia and DNA damage, also impinge on TSC2 to regulate mTORC1 signaling. nih.govfrontiersin.orgtandfonline.com The protein REDD1 (regulated in development and DNA damage responses 1), also known as RTP801, is induced by hypoxia and has been shown to inhibit mTORC1 activity through the TSC1-TSC2 complex. tandfonline.combrugarolaslab.comresearchgate.net REDD1 appears to function upstream of TSC2, and its disruption abrogates the hypoxia-induced inhibition of mTOR. brugarolaslab.comresearchgate.net Overexpression of REDD1 is sufficient to down-regulate S6K phosphorylation in a TSC1-TSC2-dependent manner. brugarolaslab.comresearchgate.net Furthermore, this compound has been implicated in the regulation of DNA-damage-induced autophagy, where DNA damage triggers the translocation of this compound to the lysosome, leading to Rheb inactivation and downstream mTORC1 inhibition. frontiersin.org

Table 3: Examples of Stressors and their Effect on TSC2/mTORC1 Signaling

StressorMediator(s)Effect on mTORC1 (via TSC2)Mechanism
HypoxiaREDD1 tandfonline.combrugarolaslab.comresearchgate.netInhibitionREDD1 acts upstream of TSC1/TSC2 brugarolaslab.comresearchgate.net
DNA damageThis compound translocation frontiersin.orgInhibitionTranslocation to lysosome, Rheb inactivation frontiersin.org

Downstream Biochemical Cascades Regulated by this compound (TSC2)

The primary downstream target of the TSC1-TSC2 complex is mTORC1. nih.govnih.gov By inhibiting Rheb, the TSC complex suppresses mTORC1 activity, thereby regulating various anabolic processes. frontiersin.orgnih.govtandfonline.com

Regulation of mTORC1 Activity and its Biochemical Effectors (e.g., S6K, 4E-BP1)

This compound's role as a GAP for Rheb is central to its regulation of mTORC1. frontiersin.orgnih.govtandfonline.comoup.com When TSC2 is active (e.g., under low energy conditions or certain stress), it keeps Rheb in its inactive GDP-bound state, leading to reduced mTORC1 kinase activity. nih.govtandfonline.com Conversely, when TSC2 is inhibited (e.g., by growth factor signaling), Rheb accumulates in its active GTP-bound state, promoting mTORC1 activation. oup.comnih.gov

Activated mTORC1 directly phosphorylates several downstream effectors that are crucial for protein synthesis and cell growth. nih.govbrugarolaslab.com Two well-characterized targets are the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govbrugarolaslab.comahajournals.org mTORC1-mediated phosphorylation of S6K at residues like Thr389 is required for its activation. nih.gov Active S6K then phosphorylates downstream substrates, including ribosomal protein S6 and eIF4B, to promote mRNA translation. nih.gov mTORC1 also phosphorylates 4E-BP1 at multiple sites (e.g., Thr37, Thr47, Ser65, and Thr70). nih.gov Phosphorylation of 4E-BP1 reduces its binding affinity for eIF4E (eukaryotic translation initiation factor 4E), a key factor in initiating cap-dependent mRNA translation. nih.govbrugarolaslab.com This release of eIF4E allows it to interact with other translation initiation factors, thereby promoting protein synthesis. brugarolaslab.com Therefore, through its regulation of mTORC1, this compound indirectly controls the phosphorylation status and activity of S6K and 4E-BP1, ultimately impacting protein translation. nih.govbrugarolaslab.comahajournals.orgfrontiersin.org

Table 4: Downstream Effectors of mTORC1 Regulated by TSC2

EffectorRegulation by mTORC1 (inhibited by active TSC2)Biochemical Effect
S6KPhosphorylation (e.g., Thr389) nih.govPromotes mRNA translation (via S6, eIF4B) nih.gov
4E-BP1Phosphorylation (multiple sites) nih.govReduces binding to eIF4E, promotes translation nih.govbrugarolaslab.com

Biochemical Regulation of Cellular Protein Synthesis and Lipid Biosynthesis

By controlling mTORC1 activity, this compound exerts significant regulatory influence over cellular protein synthesis and lipid biosynthesis. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Active mTORC1 promotes anabolic processes, including the synthesis of proteins, lipids, and ribosomes, which are essential for cell growth and proliferation. frontiersin.orgfrontiersin.orgresearchgate.net Conversely, when TSC2 is active and inhibits mTORC1, these biosynthetic processes are suppressed. nih.govfrontiersin.orgmrc.ac.uk This coordinated regulation ensures that cells only engage in energy-intensive anabolic activities when nutrient and energy levels are sufficient and growth signals are present. nih.govfrontiersin.orgnih.gov Research findings indicate that loss of this compound function leads to hyperactivation of mTORC1 and consequently increased protein and lipid synthesis. nih.govfrontiersin.orgmrc.ac.uk

Mechanisms of Autophagy Modulation by this compound (TSC2)

This compound, through its regulation of mTORC1, significantly influences autophagy, a crucial cellular catabolic process for degrading and recycling damaged organelles and proteins. portlandpress.comfrontiersin.orgmdpi.com mTORC1 is a key inhibitory regulator of autophagy; thus, the negative regulation of mTORC1 by the TSC1-TSC2 complex promotes autophagy. portlandpress.commdpi.com

The TSC1-TSC2 complex modulates autophagy by negatively regulating mTORC1, partly through the activation of AMPK. researchgate.net Deficiency in TSC2 has been shown to increase autophagic flux in neuronal cells via ULK1 activation, highlighting the interconnectedness of autophagy proteins with TSC1/2. researchgate.net During energy deprivation, AMPK phosphorylates this compound, which contributes to the inhibition of translation and protection against apoptosis, further linking this compound to autophagy regulation under stress conditions. frontiersin.orgbohrium.com DNA damage can also trigger autophagy, and this compound has been implicated in this process. nih.gov DNA damage can induce the translocation of this compound to the lysosome, leading to Rheb inactivation and subsequent mTORC1 inhibition, thereby prompting autophagy. nih.gov

While the TSC2-Rheb axis is a primary mechanism for mTORC1 regulation and subsequent autophagy control, some studies suggest that AMPK can also regulate mTORC1 and autophagy independently of TSC2, potentially through direct phosphorylation of Raptor, a component of mTORC1, or by activating ULK1 which then inhibits Raptor. mdpi.com However, the role of this compound in integrating signals like nutrient and energy levels to modulate autophagy via mTORC1 remains a significant area of study. nih.govportlandpress.com

This compound (TSC2) Influence on Cell Cycle Progression at the Biochemical Level

This compound plays a role in regulating the cell cycle, influencing progression in both mTORC1-dependent and independent manners. frontiersin.org This integration allows the cell's fitness to be linked with decisions regarding growth and division. Studies in Drosophila with mutations in the TSC2 homolog, gigas, revealed enlarged cells with defects in entering the M phase after repeated S phases. frontiersin.org

The TSC1-TSC2 complex is recognized for its ability to regulate cell cycle progression, with overexpression of either TSC1 or TSC2 capable of inhibiting cell cycle progression. rupress.org this compound has been shown to interact with several key cell cycle regulators, including CDK1, cyclin A, and cyclin B. rupress.org

Under high nutrient conditions, Akt-mediated phosphorylation inhibits this compound, leading to mTORC1 activation and increased protein synthesis in the G1 phase. frontiersin.org In the G2 phase, the same phosphorylation sites on this compound can increase its binding to Cyclin B1, potentially delaying mitotic onset and increasing cell size. frontiersin.org Conversely, in low nutrient conditions, Akt does not phosphorylate this compound, resulting in mTORC1 inhibition and reduced protein synthesis in G1. frontiersin.org

This compound also positively correlates with the expression of the cyclin-dependent kinase inhibitor p27 in epithelial cells. frontiersin.org Downregulation of TSC2 can induce quiescent fibroblasts in the G0 phase to re-enter the cell cycle, which may be related to TSC2's effect on the stability and intracellular distribution of p27. frontiersin.org The TSC1-TSC2 complex's function as a negative regulator of mTOR kinase activity, integrating signals from growth factors, oxygen, nutrient availability, and energy status, underscores its role in coordinating cell division with cell growth. aacrjournals.org

Biochemical Interplay with DNA Repair Pathways (e.g., OGG1, NF-YA)

This compound has been shown to regulate DNA repair pathways, specifically influencing the expression and activity of the DNA repair enzyme 8-oxoG-DNA glycosylase (OGG1). physiology.orgnih.gov OGG1 is crucial for the base excision repair pathway, which is the primary defense against the mutagenic effects of 8-oxodG, a form of oxidative DNA damage. physiology.org

Downregulation of this compound in human renal epithelial cells using siRNA leads to a marked decrease in OGG1 abundance. physiology.orgnih.gov Mouse embryonic fibroblasts deficient in this compound also exhibit significantly decreased OGG1 mRNA and protein expression, along with undetectable OGG1 activity and an accumulation of 8-oxodG. physiology.orgnih.gov Introducing TSC2 cDNA into this compound-deficient cells restores NF-YA and OGG1 expression, indicating that this compound is upstream of OGG1 in this regulatory pathway. physiology.orgnih.gov

The regulation of OGG1 by this compound appears to be mediated, at least in part, through the transcription factor NF-YA. physiology.orgnih.gov Gel shift analyses and chromatin immunoprecipitation studies have identified NF-YA as a regulator of OGG1 activity. physiology.orgnih.gov The binding of NF-YA to the OGG1 promoter is significantly reduced in TSC2-deficient cells compared to wild-type cells. physiology.orgnih.gov Transcriptional activity of the OGG1 promoter is also decreased in this compound-null cells, and mutation of the CAAT boxes, where NF-YA binds, completely inhibits OGG1 promoter activity. physiology.orgnih.gov This suggests that NF-YA is an important regulator of OGG1 transcription, particularly in the absence of functional this compound. physiology.org

Furthermore, this compound deficiency results in the cytoplasmic redistribution of NF-YA, preventing its nuclear localization where it can bind to the OGG1 promoter and regulate transcription. nih.govscispace.com Introducing this compound back into deficient cells restores the nuclear localization of NF-YA. nih.govscispace.com This defines a novel mechanism by which this compound regulates OGG1 function through controlling the subcellular distribution of NF-YA. nih.govscispace.com this compound has also been shown to regulate OGG1 expression through the transcription factor AP4. oup.com Downregulation of this compound leads to decreased AP4 and OGG1 expression, while overexpression of this compound increases their expression. oup.com AP4 is also found to be associated with this compound in cells. oup.com

Here is a summary of the biochemical interplay between this compound and DNA repair pathways:

ProteinRole in DNA RepairInteraction with this compoundConsequence of this compound Deficiency
OGG18-oxoG-DNA glycosylase (Base Excision Repair)Regulated at expression and activity levelsDecreased expression and activity, accumulation of 8-oxodG
NF-YATranscription factor regulating OGG1 promoterThis compound controls nuclear localization and binding to OGG1 promoterReduced binding to OGG1 promoter, decreased OGG1 transcription, cytoplasmic redistribution
AP4Transcription factor regulating OGG1 expressionThis compound regulates expression; associated with this compoundDecreased expression of AP4 and OGG1

Regulation of Cellular Adhesion Molecules (e.g., E-Cadherin, N-Cadherin)

This compound influences cellular adhesion, particularly the regulation of cadherin molecules like E-cadherin and N-cadherin. Cadherins are crucial for cell-cell adhesion and play significant roles in tissue formation and maintenance. oncotarget.com E-cadherin is a key component of adherens junctions and is often repressed during epithelial to mesenchymal transition (EMT), a process associated with decreased cell-cell adhesion and increased motility. oncotarget.comfrontiersin.org N-cadherin is typically expressed in mesenchymal cells and can promote cell motility and migration. ehu.eus

Cells lacking this compound due to TSC2 gene inactivation fail to localize polycystin-1 and E-cadherin appropriately to adherens junctions. oncotarget.com Loss of TSC2 can lead to a significant reduction in membrane E-cadherin, resulting in less adhesive cells that are more prone to detach and undergo EMT. oncotarget.com This suggests that the Akt/tuberin/mTORC1 pathway plays a role in regulating the localization of E-cadherin at membranes. oncotarget.com

This compound deficiency is associated with decreased expression of cell adhesion proteins like N-cadherin in kidney tumor tissue of patients with TSC, while fibrosis proteins like vimentin (B1176767) are increased. oncotarget.com This highlights a role for this compound in regulating cell fibrosis, contributing to the pathogenesis of kidney angiomyolipoma in TSC patients. oncotarget.com The Akt/tuberin/mTORC1/C2 pathway is implicated in the regulation of both N-cadherin and vimentin. oncotarget.com

In autosomal dominant polycystic kidney disease (ADPKD), which can involve TSC2 mutations, disruption of a polycystin-1/E-cadherin/β-catenin complex is observed, leading to depletion of polycystin-1 and E-cadherin from the plasma membrane. molbiolcell.org This loss of E-cadherin can be compensated by the transcriptional upregulation of N-cadherin. molbiolcell.org This further underscores the link between this compound-related pathways and the regulation of cadherin expression and localization.

Here is a summary of this compound's influence on cellular adhesion molecules:

CadherinRole in Cell AdhesionThis compound's InfluenceConsequence of this compound Deficiency
E-CadherinEpithelial cell-cell adhesion, adherens junctionsInvolved in appropriate localization to junctions, regulated by Akt/tuberin/mTORC1 pathwayFailure of appropriate localization, reduced membrane levels, decreased adhesion, increased EMT propensity
N-CadherinMesenchymal cell adhesion, promotes motilityRegulation of expression, influenced by Akt/tuberin/mTORC1/C2 pathwayDecreased expression observed in some contexts (e.g., kidney tumors in TSC patients)

Protein and Vesicle Transport Mechanisms Chemically Regulated by this compound (TSC2)

This compound is implicated in the regulation of protein and vesicle transport mechanisms within the cell. thermofisher.combiossusa.com It may function in vesicular transport and its interaction with hamartin (TSC1) may facilitate vesicular docking. thermofisher.combiossusa.comnih.gov

This compound is required for the transport of specific proteins, such as Caveolin and the Vesicular Stomatitis Virus Glycoprotein (VSVG), to the cell membrane via the Golgi apparatus. frontiersin.org In cells lacking TSC2, these proteins are not transported effectively and remain accumulated in the cytoplasm as punctate vesicles, which is linked to microtubule disorganization. frontiersin.org

This compound also specifically stimulates the intrinsic GTPase activity of the Ras-related protein RAP1A and RAB5. thermofisher.combiossusa.com This suggests a potential mechanism for its role in regulating cellular growth and potentially vesicular transport, as RAB proteins are known to be involved in vesicle trafficking. thermofisher.combiossusa.com Mutations in TSC2 can lead to constitutive activation of RAP1A in tumors. thermofisher.combiossusa.com

While this compound's precise chemical regulation of all protein and vesicle transport mechanisms is still being elucidated, its interaction with proteins involved in vesicle dynamics and its influence on the localization of specific membrane proteins highlight its role in these processes. frontiersin.orgthermofisher.combiossusa.comnih.gov

Here is a summary of this compound's involvement in protein and vesicle transport:

Mechanism/Protein InvolvedThis compound's RoleConsequence of this compound Deficiency
Vesicular TransportPossible function in transport, interaction with TSC1 may facilitate dockingImpaired transport of specific proteins (e.g., Caveolin, VSVG) to membrane
RAP1AStimulates intrinsic GTPase activityConstitutive activation of RAP1A observed in tumors
RAB5Stimulates intrinsic GTPase activityImplication in regulating cellular growth, potentially via transport
Caveolin, VSVGRequired for transport to cell membrane via GolgiFailure of transport, cytoplasmic accumulation

Comparative Biochemical Analysis of Tuberin Tsc2 Orthologs

Evolutionary Conservation of Tuberin (TSC2) Structure and Function Across Species (e.g., Drosophila, Mammals)

The structure and function of the Tuberous Sclerosis Complex, comprising this compound (TSC2) and Hamartin (TSC1), are remarkably conserved throughout evolution, from simple eukaryotes like Schizosaccharomyces pombe and Dictyostelium discoideum to complex metazoans such as Drosophila melanogaster and mammals researchgate.netresearchgate.net. This high degree of conservation underscores the fundamental importance of the TSC complex in cellular processes.

A key evolutionarily conserved function of the TSC1-TSC2 complex is its role as a negative regulator of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) signaling pathway biologists.comnih.govresearchgate.netsdbonline.orgmdpi.comsdbonline.org. The complex acts as a GAP for the small GTPase Rheb, promoting the hydrolysis of Rheb-GTP to Rheb-GDP, thereby inactivating Rheb and inhibiting mTORC1 activity biologists.comsdbonline.orgmdpi.comnih.gov. This core biochemical mechanism is conserved from Drosophila to humans biologists.comsdbonline.orgmdpi.com.

Structural studies, including those utilizing orthologs from organisms like the thermophilic fungus Chaetomium thermophilum due to their increased stability, have revealed conserved domain organization in TSC2, including the crucial GAP domain responsible for Rheb inactivation oup.comnih.gov. Multiple sequence alignments of TSC2-like proteins from various species highlight conserved regions, including the GAP domain and areas involved in interaction with TSC1 oup.comnih.govmdpi.com. The interaction between TSC1 and TSC2 to form a functional complex is also conserved, with the N-terminus of TSC2 interacting with the C-terminal half of TSC1 nih.govresearchgate.net.

Specific regulatory mechanisms, such as phosphorylation of TSC2 by kinases like AMPK in response to energy status, have also shown evolutionary conservation. An AMPK phosphorylation site in Drosophila TSC2 (Ser1338) corresponds to Ser1387 in human TSC2, and this phosphorylation is important for AMPK-dependent regulation of cell growth in Drosophila mdpi.com. This indicates that the AMPK-TSC2 axis, linking energetic stress to mTORC1 regulation, is conserved in invertebrates mdpi.com.

The conserved role of TSC1/TSC2 in regulating cell growth is evident in model organisms. In Drosophila, loss of either Tsc1 or Tsc2 leads to increased cell size, a phenotype rescued by inhibiting downstream components of the pathway like S6 kinase researchgate.netsdbonline.org. Similarly, mutations in TSC1 or TSC2 in mammals result in hamartomatous growths characterized by increased cell proliferation and size nih.govoup.com.

The following table summarizes the conservation of key aspects of this compound and the TSC complex across selected species:

Feature / OrganismDrosophila melanogasterMammals (e.g., Human, Mouse, Rat)Schizosaccharomyces pombeChaetomium thermophilum
Presence of TSC2 OrthologYes (Gigas/dTSC2)Yes (this compound/TSC2)YesYes
Forms Complex with TSC1YesYesYesYes
GAP Activity towards RhebYesYesYesYes
Regulates mTORC1YesYesYesYes
Conserved GAP DomainYesYesYesYes
AMPK Phosphorylation SiteYes (Ser1338)Yes (Ser1387)NoNo
Role in Cell GrowthYesYesYesYes

Note: This table is a simplified representation based on available data and highlights key conserved features.

Identification of Species-Specific Biochemical Differences in this compound (TSC2) Regulation and Activity

Despite the significant evolutionary conservation of this compound and the TSC complex, studies have revealed species-specific biochemical differences in their regulation and activity, which can contribute to variations in phenotypes and disease manifestations.

Species-specific differences in tumorigenesis associated with TSC2 mutations have also been observed. The Eker rat model, which carries a constitutional insertion mutation in the Tsc2 gene, exhibits a predisposition to renal cell carcinoma, splenic haemangioma, and uterine leiomyoma, pathologies only occasionally seen in humans with TSC oup.com. This suggests that while the core tumor suppressor function is conserved, the specific spectrum of affected tissues and tumor types can vary between species, potentially due to differences in downstream pathways or cellular contexts oup.com.

Transcriptional changes resulting from TSC1/TSC2 deficiency may also exhibit tissue- or species-specific variations sdbonline.org. For instance, the expression of certain genes like phosphoenolpyruvate (B93156) carboxy kinase and 4E-BP1/2 was not altered in DrosophilaTsc2 cells compared to wild-type, which might reflect such differences when compared to mammalian cells sdbonline.org.

Furthermore, while Rheb is considered absolutely essential for TORC1 activity in mammals and Drosophila, its requirement appears to vary among other Opisthokonta species mdpi.com. This suggests potential species-specific adaptations in the precise mechanisms by which Rheb activates TORC1 or the presence of alternative regulatory inputs.

Differences in the presence or importance of specific phosphorylation sites in TSC2 across evolutionary lineages have also been noted. While key Akt phosphorylation sites are present and important in mammalian this compound, some are not essential in Drosophila, and certain phosphorylation sites for Akt, S6 kinase, and AMPK found in the central region of human this compound are absent in organisms like Schizosaccharomyces or Dictyostelium researchgate.net. These variations in phosphorylation sites can lead to species-specific differences in how different signaling pathways regulate TSC2 activity.

Insights from Model Organism Studies for Fundamental this compound (TSC2) Biochemistry

Model organisms have been instrumental in unraveling the fundamental biochemistry of this compound and the TSC complex. Studies in these organisms have provided crucial insights into the molecular mechanisms underlying TSC function and its regulation.

Drosophila melanogaster has served as a powerful model for studying TSC2 (known as Gigas or dTSC2) due to its genetic tractability and conserved signaling pathways biologists.comresearchgate.netsdbonline.orgsdbonline.orgnih.gov. Early studies in Drosophila identified Tsc1 and Tsc2 as growth-constraint genes and placed them in the insulin (B600854)/PI3K/Akt pathway as negative regulators upstream of S6 kinase researchgate.net. Genetic screens in Drosophila have also been used to identify synthetic interactions with TSC1 and TSC2 mutants, revealing potential drug targets conserved in mammalian cells sdbonline.org. The large cell size phenotype of gigas (Tsc2) mutants in Drosophila imaginal discs provided a clear visual readout for studying TSC function in cell growth control sdbonline.org. Drosophila studies also demonstrated that Akt regulates the TSC1-TSC2 complex by directly phosphorylating TSC2 researchgate.net. Furthermore, research in Drosophila uncovered an evolutionarily conserved pathway where the TSC1/TSC2/Rheb proteins regulate Notch activity, impacting cell fate decisions nih.gov.

Rodent models, particularly mice and rats, have been crucial for confirming findings from Drosophila and investigating the physiological and pathological roles of TSC2 in a mammalian context researchgate.netresearchgate.net. The Eker rat model, with its spontaneous Tsc2 mutation, has been valuable for studying tumor development associated with TSC2 deficiency oup.com. Mouse models with targeted mutations in Tsc2, including phosphorylation-resistant mutants, have been used to dissect the role of specific regulatory sites in vivo and their impact on organ growth and mTORC1 signaling nih.gov. Studies in these models have also validated the therapeutic potential of mTOR inhibitors like rapamycin for treating TSC-related lesions researchgate.net.

Studies in simpler eukaryotes have provided insights into the minimal requirements for TSC function and the evolutionary history of the pathway. Research on TSC orthologs in Schizosaccharomyces pombe has helped understand conserved genetic buffering relationships biologists.com. Structural studies using TSC proteins from organisms like Chaetomium thermophilum have facilitated the determination of protein structures, providing a molecular basis for understanding interactions within the complex and the impact of pathogenic mutations nih.gov.

While not directly focused on this compound itself, studies in organisms like C. elegans and zebrafish have contributed to understanding related pathways that interact with the TSC complex, such as the LKB1-AMPK pathway, highlighting the interconnectedness of these signaling networks aging-us.commdpi.com.

Emerging Areas and Future Directions in Tuberin Tsc2 Chemical Biology Research

Investigation of Novel Tuberin (TSC2) Post-Translational Chemical Modifications

The functional state of this compound is intricately regulated by a variety of post-translational modifications (PTMs), primarily phosphorylation. Kinases such as PKB/AKT1, ERK1/2, and AMPK are known to phosphorylate this compound at specific residues, thereby modulating the stability and activity of the TSC-TBC complex. scholaris.cagenecards.org For example, phosphorylation by AKT1 in response to insulin (B600854) signaling inhibits the complex's GAP activity towards Rheb, leading to mTORC1 activation. genecards.org Conversely, AMPK-mediated phosphorylation in response to low energy status enhances this compound's suppressive function. genecards.org

Emerging research is focused on identifying and characterizing novel PTMs beyond these well-known phosphorylation events. The investigation into ubiquitination, for instance, has revealed its role in regulating this compound's stability. The chaperone protein Hsp90, facilitated by hamartin, protects this compound from ubiquitination and subsequent degradation by the proteasome. wikipedia.org Future research aims to uncover other modifications, such as acetylation, methylation, or SUMOylation, that could add further layers of regulatory control. Understanding how different PTMs are integrated to fine-tune this compound's function in response to diverse cellular cues is a key area of future investigation. The impact of disease-causing mutations on these modification sites is also a critical research focus, as altered PTMs can disrupt the formation and activity of the this compound-hamartin complex. oup.com

Regulator Modification Effect on this compound (TSC2) Function
PKB/AKT1Phosphorylation (Ser939, Thr1462)Inhibits GAP activity, promotes mTORC1 signaling. genecards.org
AMPKPhosphorylationActivates GAP activity, suppresses mTORC1 signaling. genecards.org
ERK1/2PhosphorylationAbrogates binding to Cyclin B1. scholaris.ca
Hsp90/HamartinChaperoningPrevents ubiquitination and degradation. wikipedia.org

High-Throughput Structural Biology Approaches for this compound (TSC2) Complex Dynamics

Understanding the three-dimensional structure of the TSC-TBC complex is crucial for elucidating its mechanism of action and the impact of pathogenic mutations. This compound is a large protein of 1807 amino acids, and the entire complex is fragile and unstable when purified, posing significant challenges to structural analysis. rapidnovor.comnih.gov

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), are beginning to overcome these hurdles. Cryo-EM has enabled the visualization of the near-complete architecture of the TSC-TBC complex, revealing a pseudo-symmetrical TSC2 dimer interacting with two intertwined TSC1 molecules and a single TBC1D7 molecule. rapidnovor.comresearchgate.net These high-resolution structures show that the critical GAP domain of this compound is accessible, providing insights into how it engages its substrate, Rheb. researchgate.net

Future directions involve applying these high-throughput structural techniques to capture the dynamic nature of the this compound complex. This includes visualizing the complex in different functional states, such as when bound to upstream regulators or post-translationally modified. Homology modeling, based on structures of orthologous proteins from organisms like Chaetomium thermophilum, is also being used to predict the structure of human this compound domains and understand the functional consequences of missense mutations found in TSC patients. nih.gov These approaches will be instrumental in developing a dynamic structural model of this compound function and dysfunction.

Development of Advanced Biochemical Assays for this compound (TSC2) Functional Characterization

The development of sophisticated biochemical assays is essential for dissecting the multifaceted functions of this compound. Initial in vitro assays were crucial in demonstrating that the this compound-hamartin complex functions as a GAP for Rheb. cornell.edu More advanced assays are now being developed to probe this compound's activity with greater precision and in more physiologically relevant contexts.

One emerging area is the use of cell-based chemical biology screening. These high-throughput screens utilize libraries of small molecules to identify compounds that are selectively potent in TSC2-deficient cells. nih.gov Such approaches have successfully identified vulnerabilities, like a sensitivity to checkpoint kinase 1/2 (CHK1/2) inhibitors in TSC2-deficient tumor models, highlighting new potential therapeutic strategies. nih.gov

Future efforts will likely focus on developing assays that can:

Monitor the GAP activity of this compound in real-time within living cells.

Quantify the dynamic interactions between this compound and its various binding partners. wikipedia.org

Screen for molecules that can stabilize or disrupt specific this compound-protein interactions.

Assess the impact of specific mutations on this compound's biochemical functions beyond its GAP activity.

These advanced assays will be critical for both fundamental research into this compound's biology and the development of novel therapeutic interventions for TSC.

Exploration of Non-Canonical Biochemical Functions of this compound (TSC2)

While the role of this compound in mTORC1 regulation is well-established, a growing body of evidence points to numerous "non-canonical" functions that are independent of this pathway. researchgate.netplos.orgnih.gov These functions are often not reversed by mTORC1 inhibitors like rapamycin (B549165), suggesting they contribute to TSC pathology through distinct mechanisms. plos.orgbiorxiv.org

Research has identified several key non-canonical roles for this compound:

Regulation of Mitosis: Mutant forms of this compound have been shown to cause aberrant multipolar mitotic divisions in patient-derived induced pluripotent stem cells (iPSCs), a phenotype not corrected by mTORC1 inhibition. researchgate.netbiorxiv.org This suggests a direct role for this compound in ensuring proper chromosome segregation during cell division. vkcsites.org

Centrosome and Cilia Function: this compound and its partner hamartin localize to the centrosome, and have been implicated in the formation and function of the primary cilium. nih.gov

Actin Cytoskeleton Regulation: Evidence from multiple organisms indicates that the TSC proteins regulate the actin cytoskeleton through mTORC1-independent mechanisms. nih.gov

Cell Cycle Control: this compound forms a complex with Cyclin B1 at the G2/M transition, providing a novel mechanism for regulating mitotic onset that is distinct from its canonical role in the G1/S transition. scholaris.canih.gov

Future research will focus on elucidating the precise molecular mechanisms underlying these non-canonical functions and determining their relevance to the diverse clinical manifestations of TSC. plos.org Understanding these mTORC1-independent roles is crucial, as it may explain why some TSC symptoms are resistant to mTOR inhibitor therapy and could open up new avenues for treatment. vkcsites.org

Integration of Omics Data for Systems-Level Biochemical Understanding of this compound (TSC2) Networks

A systems-level approach, integrating various "omics" datasets, is becoming indispensable for unraveling the complexity of this compound's cellular networks. nih.govresearchgate.net Instead of studying single pathways, this approach aims to build comprehensive models of how this compound function is embedded within the broader cellular machinery. systemsbiology.net

Recent studies have utilized longitudinal multi-omics analyses of human cortical organoids derived from TSC patients. nih.gov By combining transcriptomics, proteomics, and other datasets over time, researchers can map how pathogenic TSC2 variants disrupt the normal developmental trajectories of neurogenesis, synaptogenesis, and gliogenesis. nih.govbiorxiv.org This integrative approach has revealed that TSC2 mutations can perturb entire gene regulatory networks, leading to mitochondrial dysfunction and impaired neuronal network activity. nih.govbiorxiv.org Single-cell transcriptomic analyses have further pinpointed disruptions in the communication between neurons and reactive astrocytes. nih.gov

The future of this compound chemical biology lies in expanding these multi-omics strategies. nih.gov Integrating genomic, transcriptomic, proteomic, and metabolomic data from various TSC models and patient tissues will allow for the construction of predictive network models. These models will be invaluable for identifying critical nodes and pathways disrupted by this compound deficiency, uncovering novel biomarkers, and designing more effective, systems-based therapeutic strategies for Tuberous Sclerosis Complex.

Q & A

Q. What experimental methods are recommended to detect endogenous Tuberin protein levels in mammalian cells?

  • Methodological Answer : Use validated antibodies targeting this compound’s conserved domains (e.g., C-terminal residues) in Western blotting (WB). For example:
    • Rabbit monoclonal antibodies : Anti-Tuberin [EP1107Y] (ab52936) for WB, IP, and ICC/IF, validated in human samples .
    • Phospho-specific antibodies : Anti-Tuberin (phospho S664) [EPR8202] (ab133465) to study phosphorylation-dependent signaling .
    • Validation : Include controls such as TSC2-deficient cell lines (e.g., TSC2-/- MEFs) to confirm antibody specificity .

Q. How does this compound regulate mTOR activity under nutrient-deprived conditions?

  • Mechanistic Answer : this compound, in complex with Hamartin (TSC1), acts as a GTPase-activating protein (GAP) for Rheb, inhibiting mTORC1 signaling. Key steps:
    • Under nutrient stress, unphosphorylated this compound promotes Rheb-GTP hydrolysis, reducing mTOR-driven protein synthesis .
    • Experimental validation: Use mTOR inhibitors (e.g., rapamycin) and measure downstream targets (e.g., phosphorylated S6K1, 4E-BP1) via WB .

Advanced Research Questions

Q. How do phosphorylation events at Thr1462 and Ser664 regulate this compound’s tumor suppressor activity?

  • Data-Driven Answer :
    • Thr1462 phosphorylation (Akt/PKB-mediated): Inhibits this compound’s GAP activity, enabling mTOR activation. Detect using Phospho-Tuberin (Thr1462) antibodies in serum-stimulated cells .
    • Ser664 phosphorylation : Modulates this compound-Hamartin interaction. Mutagenesis studies (e.g., S664A mutants) combined with co-IP reveal reduced complex stability .
    • Contradictions : Some mutations (e.g., Y1571H) abolish phosphorylation and disrupt complex formation, but not all phosphorylation sites equally impact function .

Q. What experimental strategies can resolve contradictory findings in this compound truncation mutation studies?

  • Analytical Framework :
    • Protein Truncation Test (PTT) : Identifies premature termination mutations (e.g., exon 24 deletion in TSC2) and validates truncated protein expression .
    • Functional assays : Compare wild-type and mutant this compound’s ability to bind Cyclin B1 or inhibit Rheb. For example:
  • Truncated this compound (1–607 aa) retains Hamartin binding but lacks GAP domain activity, leading to constitutive mTOR activation .
    • Quantitative imaging : Use confocal microscopy to assess subcellular localization of mutant this compound-CCNB1 complexes in G2/M phase .

Q. How does REDD1 interact with the this compound-Hamartin complex to modulate mTOR signaling?

  • Experimental Design :
    • Knockdown/overexpression : REDD1 siRNA in L6 myoblasts blunts dexamethasone-induced this compound-Hamartin complex assembly, measured via co-IP and WB .
    • Rheb overexpression : Reverses REDD1-mediated mTOR inhibition, confirming REDD1’s upstream role in stress signaling .
    • Key controls : Include Akt phosphorylation status to rule out cross-talk with other pathways .

Data Interpretation and Best Practices

Q. How should researchers address variability in this compound antibody performance across species?

  • Guidelines :
    • Cross-reactivity validation : Test antibodies in target species (e.g., rat, monkey) using knockout models or peptide blocking .
    • Batch consistency : Opt for recombinant antibodies (e.g., ab133465) to minimize variability .
    • Multiplex assays : Combine WB with flow cytometry (e.g., using Alexa Fluor® 488 conjugates) for quantitative comparisons .

Q. What are the limitations of yeast two-hybrid screens in studying this compound-protein interactions?

  • Critical Analysis :
    • False positives : Validate interactions (e.g., 14-3-3ζ binding) via co-IP in mammalian systems .
    • Phosphorylation-dependent interactions : Use phosphomimetic mutants (e.g., T1462D) to assess Akt-mediated regulation .
    • Domain mapping : Employ truncation mutants to identify binding regions (e.g., C-terminal 14-3-3ζ interaction sites) .

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